Pinosylvin monomethyl ether
Description
Distribution and Identification in Biological Sources
Pinosylvin (B93900) methyl ether is a naturally occurring stilbenoid, a class of phenolic compounds, primarily sourced from certain plant species. biosynth.com It functions as a phytoalexin, produced by plants as a defense mechanism in response to environmental stressors such as pathogens, insects, and UV radiation. biosynth.comnih.gov
Pinosylvin methyl ether is predominantly found in the heartwood of trees belonging to the Pinus genus within the Pinaceae family. biosynth.comnih.gov Research has identified its presence in a variety of pine species. For instance, it is a known constituent of Scots pine (Pinus sylvestris), where it contributes to the natural durability of the heartwood. nih.govnih.govmdpi.com It has also been isolated from Pinus nigra (Black pine), including the laricio subspecies, often alongside pinosylvin and pinosylvin dimethyl ether. mdpi.comcabidigitallibrary.orgnih.gov
Other pine species reported to contain pinosylvin methyl ether include Pinus cembra (Arolla pine), Pinus strobus (Eastern white pine), Pinus banksiana (Jack pine), and Pinus resinosa (Red pine). cabidigitallibrary.orgcdnsciencepub.comnih.gov Its presence has also been noted in Pinus montana (Mountain pine) and Pinus palustris (Longleaf pine). cabidigitallibrary.org
| Pinus Species | Common Name | Reference |
|---|---|---|
| Pinus sylvestris | Scots Pine | nih.govnih.govmdpi.com |
| Pinus nigra | Black Pine | mdpi.comcabidigitallibrary.orgnih.gov |
| Pinus cembra | Arolla Pine | cabidigitallibrary.org |
| Pinus strobus | Eastern White Pine | cabidigitallibrary.orgnih.gov |
| Pinus banksiana | Jack Pine | cabidigitallibrary.org |
| Pinus resinosa | Red Pine | cdnsciencepub.com |
| Pinus montana | Mountain Pine | cabidigitallibrary.org |
| Pinus palustris | Longleaf Pine | cabidigitallibrary.org |
Beyond the Pinaceae family, pinosylvin methyl ether has been identified in the genus Alnus, which belongs to the Betulaceae family. nih.gov In Alaskan green alder (Alnus crispa), it acts as a deterrent to feeding by snowshoe hares. nih.gov It has also been isolated from the male flowers of Alnus sieboldiana and is a constituent of Alnus pendula and Alnus maximowiczii. nih.govoup.comresearchgate.net
| Plant Species | Family | Reference |
|---|---|---|
| Alnus crispa | Betulaceae | nih.gov |
| Alnus sieboldiana | Betulaceae | nih.govoup.comresearchgate.net |
| Alnus pendula | Betulaceae | nih.govresearchgate.net |
| Alnus maximowiczii | Betulaceae | nih.gov |
Pinosylvin methyl ether is primarily localized in the heartwood of pine trees, where it contributes significantly to the wood's resistance to decay. nih.govmdpi.com Quantitative analysis of Pinus sylvestris shows that the compound is present in the heartwood but not detected in healthy sapwood. researchgate.net The concentration of pinosylvin methyl ether within the heartwood is not uniform; it is typically highest in the outer part of the heartwood and decreases toward the center of the trunk. researchgate.net
While absent in healthy sapwood, pinosylvin methyl ether can be synthesized in sapwood tissues as a defense response. nih.gov Mechanical injury to the cambium, fungal penetration, or desiccation can induce the formation of both pinosylvin and its monomethyl ether in the sapwood of living trees like Pinus resinosa. nih.govcdnsciencepub.com This induced production is a protective mechanism by living cells in response to stress. cdnsciencepub.com
The stability of pinosylvin methyl ether has allowed for its detection in archaeological contexts. Using techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), the compound was identified for the first time in archaeological samples. nih.gov Specifically, it was found in organic residues appearing as black stains at the ancient Roman port sites of Pyrgi and Castrum Novum on the Tyrrhenian coast, demonstrating its persistence over centuries. nih.gov
Biosynthetic Pathways and Enzymatic Mechanisms
The biosynthesis of pinosylvin methyl ether, like all stilbenoids, originates from the phenylpropanoid pathway. mdpi.comfrontiersin.org This fundamental metabolic pathway in plants is responsible for producing a wide array of phenolic compounds from the amino acid L-phenylalanine. mdpi.comfrontiersin.org
The general phenylpropanoid pathway begins with the conversion of L-phenylalanine into cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL) . mdpi.comresearchgate.netresearchgate.net Subsequently, cinnamic acid is hydroxylated to form p-coumaric acid by cinnamate-4-hydroxylase (C4H) . mdpi.comresearchgate.net The final step in producing the key precursor is the activation of p-coumaric acid into its thioester derivative, p-coumaroyl-CoA, by the enzyme 4-coumarate:CoA-ligase (4CL) . mdpi.comresearchgate.netresearchgate.net
This precursor, p-coumaroyl-CoA, then enters the specific stilbenoid synthesis branch. It undergoes a condensation reaction with three molecules of malonyl-CoA, catalyzed by the key enzyme stilbene (B7821643) synthase (STS) , to form the foundational stilbene backbone of pinosylvin. mdpi.comresearchgate.net Pinosylvin is then methylated to produce pinosylvin methyl ether. nih.gov In Scots pine, a specific O-methyltransferase, named PMT2, has been identified as the enzyme responsible for this final methylation step, converting pinosylvin into pinosylvin methyl ether. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methoxy-5-[(E)-2-phenylethenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-17-15-10-13(9-14(16)11-15)8-7-12-5-3-2-4-6-12/h2-11,16H,1H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVIXPWIEOVZVJC-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)O)C=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)O)/C=C/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201310494 | |
| Record name | Pinosylvin monomethyl ether | |
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Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35302-70-6, 5150-38-9 | |
| Record name | Pinosylvin monomethyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35302-70-6 | |
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| Record name | Pinosylvin monomethyl ether | |
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| Record name | PINOSYLVIN METHYL ETHER | |
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| Record name | Pinosylvin monomethyl ether | |
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| Record name | 3-methoxy-5-[(1E)-2-phenylethenyl]phenol | |
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Natural Occurrence and Biosynthesis of Pinosylvin Methyl Ether
Biosynthetic Pathways and Enzymatic Mechanisms
Role of Stilbene (B7821643) Synthase (STS) in Pinosylvin (B93900) Formation
The foundational step in the biosynthesis of pinosylvin methyl ether is the creation of its precursor, pinosylvin. This reaction is catalyzed by the enzyme stilbene synthase (STS), specifically a type referred to as pinosylvin synthase. mdpi.com STS belongs to the type III polyketide synthase superfamily of enzymes. nih.gov
The formation of pinosylvin is achieved through a condensation reaction. Pinosylvin synthase catalyzes the condensation of one molecule of cinnamoyl-CoA with three molecules of malonyl-CoA to form the characteristic stilbene backbone of pinosylvin (trans-3,5-dihydroxystilbene). nih.govnih.gov This enzymatic step is a critical control point in the pathway, directing metabolic flux from the general phenylpropanoid pathway specifically towards the production of stilbenoids. The gene for pinosylvin synthase in Pinus sylvestris is known to be specifically involved in the formation of pinosylvin, as opposed to other stilbenes like resveratrol (B1683913). mdpi.com
Specificity and Activity of Pinosylvin-3-O-methyltransferase (PsPMT) in Methylation
Once pinosylvin is synthesized, it undergoes methylation to form pinosylvin methyl ether (3-hydroxy-5-methoxy-stilbene). This reaction is catalyzed by the enzyme S-adenosyl-L-methionine:pinosylvin O-methyltransferase (PMT). In Scots pine, two distinct O-methyltransferases, designated PsPMT1 and PsPMT2, have been identified that can perform this monomethylation. cdnsciencepub.com
These enzymes exhibit different substrate specificities. PsPMT2 is highly specific for the stilbene pinosylvin, efficiently converting it to its monomethyl ether. cdnsciencepub.com In contrast, PsPMT1 demonstrates a broader substrate acceptance scope, though it also effectively carries out the monomethylation of pinosylvin. cdnsciencepub.com This methylation step is crucial as it modifies the physicochemical properties of the pinosylvin molecule, which can influence its stability and biological activity.
Transcriptional Regulation and Genetic Control of Biosynthetic Enzymes
The biosynthesis of pinosylvin methyl ether is tightly controlled at the genetic level, primarily through the transcriptional regulation of the key enzyme genes, Stilbene Synthase (STS) and Pinosylvin O-methyltransferase (PMT). The expression of these genes is not constant but is induced by various signals, including developmental cues and environmental stress. nih.gov
Several families of transcription factors (TFs) have been identified as regulators of the stilbene biosynthetic pathway. In Pinus strobus, TFs from the bHLH, MYB, and WRKY families are associated with the regulation of stilbene biosynthesis. nih.gov Research has demonstrated that a specific transcription factor, PsbHLH1, is a significant regulator of pinosylvin biosynthesis in pine. nih.gov
The expression of both STS and PMT genes is coordinately upregulated in response to various elicitors. Plant hormones such as ethylene (B1197577) and jasmonates are known to activate the transcription of stilbene pathway genes. nih.govnih.gov Furthermore, external stressors like UV-C radiation and pathogen attack can trigger a significant enhancement in the transcription of these genes, leading to the accumulation of pinosylvin and its methylated derivative. nih.govmdpi.com This inducible nature underscores the role of these compounds in the plant's defense system. Studies on pine stilbene synthase promoters revealed that they can activate gene expression in response to UV-C, wounding, and pathogen infection. nih.gov
Induction of Pinosylvin Methyl Ether Accumulation
The accumulation of pinosylvin methyl ether in pine tissues is largely an inducible defense response, triggered by various forms of stress. In healthy, unstressed sapwood, pinosylvin and its monomethyl ether are typically absent. However, when the plant is subjected to biotic or abiotic challenges, the biosynthetic pathway is activated, leading to the localized production of these defensive compounds. cdnsciencepub.commdpi.com This response is a key component of the plant's strategy to protect itself from invading organisms and environmental damage.
Response to Biotic Stressors
Biotic stressors, particularly pathogenic microorganisms, are potent inducers of pinosylvin methyl ether synthesis. As a phytoalexin, its accumulation at the site of infection is a primary defense mechanism against a wide range of pathogens. researchgate.net
Fungal infection is a well-documented and powerful elicitor of pinosylvin methyl ether accumulation. Mechanical damage to pine trees that allows for fungal penetration into the sapwood induces the formation of both pinosylvin and pinosylvin methyl ether in the affected tissues. This response serves to inhibit the growth and spread of the invading fungi.
Research has shown that treating cell suspension cultures of Pinus sylvestris with an elicitor preparation from a pine needle pathogen robustly induces the accumulation of both pinosylvin and its 3-O-methyl ether. mdpi.com Similarly, infection by the symbiotic fungus associated with the wood wasp Sirex leads to a significant increase in stilbene formation in the sapwood. This induction is correlated with an enhanced expression of the key biosynthetic genes, Pinosylvin Synthase (PkSTS) and Pinosylvin O-methyltransferase (PkPMT), following treatment with fungal elicitors. nih.gov
| Pine Species | Elicitor/Pathogen | Observed Effect | Reference |
|---|---|---|---|
| Pinus sylvestris | Elicitor from pine needle pathogen | Induced accumulation of pinosylvin and pinosylvin-3-O-methyl ether in cell cultures | mdpi.com |
| Pinus radiata | Symbiotic fungus of Sirex | Increased formation of stilbenes in affected sapwood | |
| Pinus koraiensis | Fungal elicitor treatment | Highly enhanced expression of PkSTS and PkPMT genes in cultured cells | nih.gov |
| Red Pine (Pinus resinosa) | Fungal penetration following mechanical damage | Induced formation of pinosylvin and its monomethyl ether |
Stilbenes, including pinosylvin and its derivatives, are integral to the chemical defense arsenal (B13267) that plants deploy against bacterial pathogens. researchgate.net Extracts from Pinus sylvestris containing these compounds have demonstrated clear antibacterial effects against various pathogenic strains, including Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). mdpi.com While Gram-negative bacteria like Escherichia coli show more resistance, some pine extracts have still been found to have an inhibitory effect. mdpi.com The antibacterial activity of pine extracts is attributed to their complex mixture of bioactive compounds, including terpenes, polyphenols, and stilbenes. This suggests that the induced synthesis of pinosylvin methyl ether is a component of the plant's broad-spectrum defense response to bacterial challenges.
Insect and Nematode Attack Defense
Pinosylvin methyl ether functions as a phytoalexin, an antimicrobial and anti-herbivore compound that is synthesized by plants in response to attack. nih.gov Research has demonstrated its effectiveness as a deterrent against herbivore feeding and as a potent agent against parasitic nematodes.
Studies on Alaskan green alder (Alnus crispa) have identified pinosylvin methyl ether as a powerful feeding deterrent for the snowshoe hare (Lepus americanus). nih.gov The palatability of different parts of the plant, such as winter-dormant buds and catkins, was found to be inversely correlated with the concentration of this compound. nih.gov
More specific research has highlighted the critical role of pinosylvin methyl ether in the defense of Eastern white pine (Pinus strobus) against the pine wood nematode (Bursaphelenchus xylophilus), which causes devastating pine wilt disease. nih.gov Upon infection by these nematodes, the accumulation of pinosylvin methyl ether and the related compound dihydropinosylvin (B175631) monomethyl ether increases significantly in the plant tissues. nih.govnih.gov Both compounds exhibit high nematicidal activity. nih.gov Interestingly, their toxicity varies depending on the developmental stage of the nematode; pinosylvin methyl ether is more toxic to adult pine wood nematodes than to juveniles. nih.gov The expression of genes responsible for the biosynthesis of pinosylvin methyl ether is also highly enhanced after nematode infection, underscoring its importance in the plant's induced defense response. nih.gov
Table 1: Nematicidal Activity of Pinosylvin Methyl Ether (PME) against Pine Wood Nematode (Bursaphelenchus xylophilus)
| Compound | Target Nematode Stage | Key Finding | Source Plant | Reference |
|---|---|---|---|---|
| Pinosylvin Methyl Ether (PME) | Adult | Shows higher toxicity compared to its effect on juveniles. | Pinus strobus | nih.gov |
| PME-containing callus extracts | Adult | Crude extracts containing 5.16 µg/ml PME (and 120 µg/ml DPME) caused 100% immobilization within 24 hours. | Pinus strobus | nih.gov |
| PME-containing callus extracts | Juvenile | Crude extracts containing 5.16 µg/ml PME (and 120 µg/ml DPME) caused 66.7% immobilization within 24 hours. | Pinus strobus | nih.gov |
Response to Abiotic Stressors
The synthesis of pinosylvin methyl ether is not only triggered by biotic threats but is also a response to various abiotic, or environmental, stressors. This includes physical damage and atmospheric or radiation-related stress.
Ozone Exposure and UV Radiation Influence
Atmospheric pollutants and radiation are significant abiotic stressors that can influence plant biochemistry. Pinosylvin methyl ether synthesis is induced in response to ozone, a well-known air pollutant damaging to plants. nih.gov This response is part of a broader stress reaction where the plant produces protective secondary metabolites.
The influence of ultraviolet (UV) radiation on pinosylvin methyl ether levels is also documented. UV radiation is a known elicitor of the stilbene biosynthesis pathway. nih.gov In a field experiment studying Scots pine (Pinus sylvestris) in northern Finland, the exclusion of both UV-A and UV-B radiation led to an unexpected increase in the concentration of pinosylvin monomethyl ether in the needles. researchgate.net This finding suggests a complex regulatory mechanism, where the absence of UV radiation may alter the allocation of resources to different phenolic compounds, leading to higher levels of this specific stilbenoid. researchgate.net
Biological Activities and Molecular Mechanisms of Pinosylvin Methyl Ether
Antimicrobial Efficacy and Mechanistic Elucidation
Pinosylvin (B93900) methyl ether, a naturally occurring stilbenoid found in the heartwood of Pinus species, has garnered scientific interest for its significant antimicrobial properties. biosynth.com This compound serves as a phytoalexin, providing a defense mechanism for plants against various pathogens. biosynth.combiosynth.com Its efficacy extends to a range of microorganisms, including pathogenic bacteria and fungi, which is attributed to its ability to interfere with essential microbial cellular processes. biosynth.com
Pinosylvin methyl ether has demonstrated clear antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.gov Research has shown that hydrophilic extracts from Scots pine, which are rich in stilbenes like pinosylvin and pinosylvin methyl ether, are effective antibacterial agents. hilarispublisher.com Studies have highlighted its inhibitory effects against Gram-positive bacteria such as Listeria monocytogenes and Staphylococcus aureus. hilarispublisher.comncsu.edu While Gram-positive bacteria are generally more susceptible to plant-derived bioactive compounds, activity against Gram-negative species has also been noted. nih.govhilarispublisher.com The differing susceptibility is often attributed to the structural differences in the bacterial cell walls. hilarispublisher.com The lipophilic nature of the Gram-positive cell membrane may allow for easier penetration by hydrophobic compounds like pinosylvin methyl ether, whereas the lipopolysaccharide outer layer of Gram-negative bacteria presents a more formidable barrier. hilarispublisher.comencyclopedia.pub
Table 1: Antibacterial Activity of Pinosylvin Methyl Ether and Related Compounds
| Bacterial Species | Type | Compound(s) Tested | Observed Effect | Reference(s) |
|---|---|---|---|---|
| Listeria monocytogenes | Gram-Positive | Pinosylvin methyl ether | Antimicrobial activity demonstrated | nih.gov |
| Pinosylvin, Pinosylvin methyl ether, Dihydropinosylvin (B175631) monomethyl ether | Strong inhibition observed | hilarispublisher.com | ||
| Staphylococcus aureus | Gram-Positive | Pinosylvin methyl ether | Antimicrobial activity demonstrated | nih.gov |
| Pinosylvin, Pinosylvin methyl ether, Dihydropinosylvin monomethyl ether | Strong inhibition observed | hilarispublisher.com | ||
| Bacillus cereus | Gram-Positive | Pinosylvin, Pinosylvin methyl ether, Dihydrothis compound | Strong inhibition observed | hilarispublisher.com |
| Salmonella spp. | Gram-Negative | Pinosylvin methyl ether | Antimicrobial activity demonstrated | nih.gov |
A primary mechanism behind the antibacterial action of pinosylvin methyl ether involves the disruption of bacterial cell membranes. biosynth.comnih.gov This activity leads to the destabilization of the microbial cell structure. nih.gov For Gram-negative bacteria, the compound can compromise the outer membrane. nih.gov The interaction with the cell membrane results in increased permeability, a key factor in the bactericidal effect. semanticscholar.orgmdpi.comfrontiersin.org This increased permeability allows for the leakage of intracellular components, ultimately leading to cell death. mdpi.com Studies utilizing viability staining techniques have confirmed that stilbenes, including pinosylvin methyl ether, induce membrane damage. nih.gov The ability of the compound to bind to phospholipids (B1166683) in the cell membrane can lead to decreased membrane fluidity and increased permeability. semanticscholar.orgmdpi.com
The bactericidal action of pinosylvins is also linked to the impairment of crucial cellular functions such as membrane polarization. encyclopedia.pubresearchgate.net Research on related stilbenes indicates that they can disturb the bacterial membrane potential, which is vital for maintaining cellular energy and transport processes. mdpi.com Furthermore, pinosylvin and its derivatives can modulate the activity of bacterial efflux pumps. encyclopedia.pubmdpi.com These pumps are a common defense mechanism in bacteria, actively expelling antimicrobial compounds from the cell to prevent them from reaching their target. nih.gov Pinosylvins have been shown to act as efflux pump inhibitors (EPIs), thereby increasing the sensitivity of bacteria to antimicrobial agents. mdpi.com This inhibition of efflux activity leads to a higher intracellular accumulation of the compound, enhancing its bactericidal effect. encyclopedia.pubmdpi.com
Pinosylvin methyl ether exhibits significant antifungal properties, a key component of its role as a phytoalexin in plants like pine. biosynth.combiosynth.comencyclopedia.pubmdpi.com Its fungicidal activity has been demonstrated against a variety of fungi, particularly those responsible for wood decay. mdpi.comapsnet.org The mechanism of action involves the disruption of cellular processes within the fungi, effectively inhibiting their growth and proliferation. biosynth.com
Extensive research has confirmed the efficacy of pinosylvin methyl ether against both white-rot and brown-rot fungi. encyclopedia.pubmdpi.com It has demonstrated significant antifungal effects against white-rot species such as Trametes versicolor and Phanerochaete chrysosporium, and brown-rot fungi including Neolentinus lepideus, Gloeophyllum trabeum, and Postia placenta. mdpi.commdpi.comresearchgate.netchemfaces.com While in some studies it has been found to be less toxic than its parent compound, pinosylvin, it still provides considerable fungistatic or fungicidal effects. apsnet.org For instance, one study noted that this compound was effective in reducing the growth of P. chrysosporium. researchgate.net The molecular mechanism for its activity against fungi such as Aspergillus flavus involves binding to phospholipids, which decreases the fluidity and increases the permeability of the fungal cell membrane. semanticscholar.orgmdpi.com It has also been observed that brown-rot fungi can degrade pinosylvin methyl ether, suggesting complex interactions between the compound and the fungi. frontiersin.org
Table 2: Antifungal Activity of Pinosylvin Methyl Ether Against Wood-Decaying Fungi
| Fungal Species | Type | Compound(s) Tested | Observed Effect | Reference(s) |
|---|---|---|---|---|
| Trametes versicolor | White-Rot | Pinosylvin, this compound | Significant antifungal effects; Growth inhibition observed | mdpi.comresearchgate.net |
| Phanerochaete chrysosporium | White-Rot | Pinosylvin, this compound | Significant antifungal effects; Growth inhibition observed | mdpi.commdpi.comresearchgate.net |
| Neolentinus lepideus | Brown-Rot | Pinosylvin, this compound | Significant antifungal effects; Slight fungitoxicity observed | mdpi.comresearchgate.net |
| Gloeophyllum trabeum | Brown-Rot | Pinosylvin, this compound | Significant antifungal effects; Growth slightly affected | mdpi.comresearchgate.net |
| Postia placenta | Brown-Rot | Pinosylvin, this compound | Significant antifungal effects; Growth slightly affected | mdpi.comresearchgate.net |
Antifungal Properties and Associated Molecular Pathways
Inhibition of Plant Pathogenic Fungi (e.g., Rhizoctonia solani, Aspergillus flavus)
Pinosylvin methyl ether exhibits significant antifungal effects against a range of fungi, including those that cause white and brown rot. encyclopedia.pub Research has shown its activity against plant pathogens such as Rhizoctonia solani. encyclopedia.pubmdpi.com Specifically, it has been evaluated against different strains of R. solani, demonstrating its potential as a fungicidal agent. mdpi.comresearchgate.net
Studies have identified pinosylvin methyl ether as a potent inhibitor of Aspergillus flavus, a fungus known for contaminating crops and producing harmful aflatoxins. nih.govacs.orgresearchgate.net This inhibitory action is crucial for both agricultural and food safety perspectives. nih.govacs.org
Suppression of Spore Germination and Aflatoxin Accumulation
A key aspect of the antifungal activity of pinosylvin methyl ether is its ability to inhibit the germination of fungal spores. nih.govresearchgate.net This is a critical step in preventing the spread and establishment of fungal infections. In the case of Aspergillus flavus, pinosylvin methyl ether not only hinders spore germination but also effectively suppresses the accumulation of aflatoxin B1, a potent mycotoxin. nih.govacs.orgresearchgate.net
Interaction with Fungal Cell Membrane Phospholipids: Fluidity and Permeability Modulation
The mechanism behind the antifungal action of pinosylvin methyl ether involves its direct interaction with the fungal cell membrane. nih.govresearchgate.net Research indicates that it can bind to the phospholipids within the cell membrane. nih.govacs.orgresearchgate.net This binding event leads to a decrease in membrane fluidity and a concurrent increase in permeability. nih.govacs.orgresearchgate.net The altered membrane dynamics disrupt essential cellular functions and compromise the integrity of the fungal cell.
Induction of Cell Lysis and Autolysis-like Phenotypes
The disruption of the cell membrane by pinosylvin methyl ether ultimately leads to more severe cellular damage. Metabolic analysis has revealed that the compound causes the lysis of the cell membrane, resulting in the collapse of spores. nih.govacs.orgresearchgate.net This process culminates in a phenotype that resembles cell wall autolysis, which is the self-digestion of the cell. nih.govacs.orgresearchgate.net Fungal autolysis is a natural process of self-digestion in aged hyphal cultures, driven by the activity of hydrolytic enzymes that cause vacuolation and the breakdown of organelles and the cell wall structure. researchgate.net
Antiparasitic and Antiviral Research Directions
While the antibacterial and antifungal properties of pinosylvin and its derivatives are well-documented in laboratory settings, their potential as antiparasitic and antiviral agents is an area of ongoing investigation. mdpi.com Some studies have explored the nematicidal properties of related compounds against pine wood nematodes. mdpi.com In the context of antiviral research, the potential of various stilbene (B7821643) compounds, including pinosylvin methyl ether, to inhibit viral replication has been a subject of interest, particularly in the wake of global viral pandemics. mdpi.comnih.gov Computational studies have suggested that stilbenes could serve as a structural basis for developing new antiviral drugs. nih.gov
Anticancer Potential and Underlying Molecular Signaling
Pinosylvin methyl ether has shown promise as an anticancer agent, exhibiting selective cytotoxicity against certain cancer cell lines and influencing key molecular pathways involved in cancer progression.
Selective Cytotoxicity against Specific Cancer Cell Lines (e.g., Castration-Resistant Prostate Cancer, Oral Cancer)
Research has identified pinosylvin methyl ether as a potent inhibitor of proliferation in specific cancer cell lines. jmolbiochem.comjmolbiochem.com High-throughput screening has highlighted its activity against androgen-ablated prostate cancer cells, suggesting its potential in treating castration-resistant prostate cancer (CRPC). encyclopedia.pubjmolbiochem.comjmolbiochem.com Validation experiments have confirmed its ability to inhibit the growth of LNCaP prostate cancer cells under androgen-depleted conditions. jmolbiochem.comjmolbiochem.com
Furthermore, studies have investigated the effects of pinosylvin and its derivatives on oral cancer cells. mdpi.comsemanticscholar.orgresearchgate.net While much of this research has focused on pinosylvin itself, the findings suggest that stilbenoids as a class have potential in targeting oral cancers. semanticscholar.orgresearchgate.net
The anticancer activity of pinosylvin methyl ether is linked to its ability to modulate genes involved in critical cellular processes. jmolbiochem.comjmolbiochem.com In castration-resistant prostate cancer cells, it has been shown to alter the expression of genes related to the cell cycle, as well as steroid and cholesterol biosynthesis. encyclopedia.pubjmolbiochem.comjmolbiochem.com A key finding is the reduction in androgen signaling, confirmed by the decreased expression of the androgen receptor and prostate-specific antigen (PSA) in cells exposed to the compound. encyclopedia.pubjmolbiochem.comjmolbiochem.com
Table 1: Antifungal Activity of Pinosylvin Methyl Ether This table is interactive. You can sort and filter the data by clicking on the column headers.
| Fungal Species | Observed Effect | Reference |
|---|---|---|
| Rhizoctonia solani | Inhibition of mycelial growth | encyclopedia.pubresearchgate.net |
| Aspergillus flavus | Strong inhibition of growth | nih.govacs.org |
| Aspergillus flavus | Inhibition of spore germination | nih.govresearchgate.net |
| Aspergillus flavus | Suppression of aflatoxin B1 accumulation | nih.govacs.org |
Table 2: Anticancer Potential of Pinosylvin Methyl Ether This table is interactive. You can sort and filter the data by clicking on the column headers.
| Cancer Cell Line | Observed Effect | Molecular Mechanism | Reference |
|---|---|---|---|
| Castration-Resistant Prostate Cancer (LNCaP) | Inhibition of cell proliferation | Altered expression of cell cycle, steroid, and cholesterol biosynthesis genes | encyclopedia.pubjmolbiochem.comjmolbiochem.com |
| Castration-Resistant Prostate Cancer (LNCaP) | Reduced androgen signaling | Decreased expression of androgen receptor and PSA | encyclopedia.pubjmolbiochem.comjmolbiochem.com |
Table 3: Compounds Mentioned
| Compound Name |
|---|
| Pinosylvin methyl ether |
| Pinosylvin |
| Aflatoxin B1 |
| Tanshinone IIA |
| Resveratrol (B1683913) |
| Pterostilbene (B91288) |
| Androgen Receptor |
Regulation of Cell Cycle Progression and Arrest
Pinosylvin methyl ether (PSME), also known as this compound (MePS), has been shown to modulate the cell cycle in cancer cells, a critical process for controlling cell division and proliferation. jmolbiochem.comnih.gov
In studies involving prostate cancer cells, PSME has demonstrated significant effects on cell cycle regulation. A genome-wide gene expression analysis performed on androgen-ablated LNCaP prostate cancer cells revealed that PSME exposure altered the expression of genes directly involved in cell cycle control. jmolbiochem.comencyclopedia.pubmdpi.comnih.gov This genetic reprogramming points to a foundational mechanism by which PSME exerts its anti-proliferative effects.
Further detailed investigation into its impact on specific cell cycle phases has shown that this compound can induce cell cycle arrest. nih.gov When tested on PC-3M-luc2 prostate cancer cells, the compound led to an increase in the proportion of cells in the G0/G1 phase of the cell cycle, effectively halting their progression towards DNA synthesis (S phase) and mitosis (M phase). nih.govresearchgate.net This G0/G1 arrest is a key mechanism for preventing the uncontrolled division of cancer cells. nih.gov
Table 1: Effect of Pinosylvin Methyl Ether on Cell Cycle in Prostate Cancer Cells
| Compound | Cell Line | Key Finding | Citation |
|---|---|---|---|
| Pinosylvin Methyl Ether (PSME) | LNCaP (androgen-ablated) | Altered the expression of genes involved in cell cycle regulation. | jmolbiochem.comencyclopedia.pubmdpi.comnih.gov |
| This compound (MePS) | PC-3M-luc2 | Induced G0/G1 cell cycle arrest. | nih.govresearchgate.net |
Mechanisms of Apoptosis Induction (e.g., Caspase Activation)
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Pinosylvin methyl ether has been identified as an inducer of apoptosis in cancer cells through the activation of key molecular machinery. nih.govjmolbiochem.com
A primary mechanism for apoptosis induction is the activation of caspases, a family of protease enzymes that execute the cell death program. Research has demonstrated that PSME treatment in androgen-ablated LNCaP (LNCaP-abl) cells leads to the induction of caspase 3 and 7 activities. jmolbiochem.com The activation of these specific effector caspases is a hallmark of apoptosis, confirming that PSME's growth-inhibitory effects are, at least in part, due to the initiation of this cell suicide pathway.
Inhibition of Cancer Cell Proliferation and Metastasis
A significant focus of research on pinosylvin methyl ether has been its ability to inhibit the proliferation of cancer cells, particularly those that are resistant to conventional therapies. jmolbiochem.comnih.gov
High-throughput screening studies have identified pinosylvin methyl ether (PSME) as a potent and selective inhibitor of proliferation in castration-resistant prostate cancer (CRPC) cells. jmolbiochem.comjmolbiochem.com Specifically, PSME strongly inhibited the growth of androgen-ablated LNCaP cells, a model for CRPC, while showing less activity against non-malignant prostate epithelial cells. jmolbiochem.commdpi.com This cancer-selective anti-proliferative effect underscores its potential as a targeted agent. jmolbiochem.com
The anti-proliferative activity of this compound extends to other types of cancer as well. It has been shown to inhibit cell proliferation in PC-3M-luc2 prostate cancer cells. nih.gov While much of the research on the anti-metastatic activity, which involves the spread of cancer cells, has focused on the parent compound pinosylvin through the suppression of matrix metalloproteinases, a genome-wide analysis of PSME-treated cells indicated that cellular processes such as cellular movement were altered. encyclopedia.pubjmolbiochem.comchemfaces.com This suggests a potential mechanism for inhibiting metastasis.
Table 2: Anti-proliferative Activity of Pinosylvin Methyl Ether in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Key Finding | Citation |
|---|---|---|---|---|
| Pinosylvin Methyl Ether (PSME) | LNCaP (androgen-ablated) | Castration-Resistant Prostate Cancer | Potent inhibitor of cell proliferation. | jmolbiochem.commdpi.comnih.govjmolbiochem.com |
| This compound (MePS) | PC-3M-luc2 | Prostate Cancer | Showed antiproliferative efficacy. | nih.gov |
Modulation of Crucial Signaling Pathways
The biological effects of pinosylvin methyl ether are underpinned by its ability to modulate intracellular signaling pathways that are often dysregulated in cancer.
While the parent compound, pinosylvin, has been shown to modulate the MAPK pathway by affecting ERK and JNK phosphorylation, specific data detailing the direct effects of pinosylvin methyl ether on the individual components of the MAPK pathway (ERK, JNK, p38) are not extensively covered in available research. encyclopedia.pubresearchgate.net
The PI3K/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and growth. acs.org There is direct evidence that pinosylvin methyl ether can modulate this pathway. In a study investigating a panel of natural and synthetic stilbenoids, monomethylpinosylvin was found to inhibit the phosphorylation of Akt. acs.orghelsinki.fi Akt phosphorylation is a key step that indicates the activation of the PI3K/Akt pathway. acs.org The study noted that while a small methyl ether group did not significantly alter the inhibitory potency compared to the parent pinosylvin, the activity was weakened as the ether substituent became larger. helsinki.fi This demonstrates a structure-activity relationship and confirms that pinosylvin methyl ether can down-regulate this crucial pro-survival pathway. helsinki.fi
Matrix metalloproteinases (MMPs) are enzymes that degrade the extracellular matrix, a process essential for cancer cell invasion and metastasis. chemfaces.com Extensive research has demonstrated that the parent compound, pinosylvin, effectively suppresses the expression and activity of MMP-2 and MMP-9. encyclopedia.pubchemfaces.com However, specific studies that directly attribute the downregulation of MMPs as a primary mechanism of action for pinosylvin methyl ether are not prominent in the existing scientific literature.
Impact on Steroid and Cholesterol Biosynthesis Pathways in Cancer Cells
Pinosylvin methyl ether has been identified as a modulator of critical metabolic pathways in cancer cells, specifically those related to the synthesis of steroids and cholesterol. In studies involving androgen-ablated LNCaP prostate cancer cells, genome-wide gene expression analysis revealed that PSME exposure significantly alters the expression of genes integral to these pathways. nih.govjmolbiochem.comjmolbiochem.com This interference with steroidogenesis is a key aspect of its anti-proliferative effects in hormone-sensitive cancers. encyclopedia.pubmdpi.com
The compound's impact is evidenced by the downregulation of several key enzymes. Research indicates that PSME treatment leads to a decrease in the expression of multiple aldo-keto reductases, including AKR1C2, AKR1C3, and AKR1C4. jmolbiochem.com The reduction of these enzymes, particularly AKR1C3, is significant as it is involved in the synthesis of potent androgens within the prostate cancer microenvironment. jmolbiochem.com Furthermore, PSME-induced changes in lipid metabolism have been linked to these effects. jmolbiochem.com
The table below summarizes the key genes involved in steroid and cholesterol biosynthesis that are affected by Pinosylvin Methyl Ether in LNCaP cancer cells.
| Gene Target | Full Name | Pathway Involvement | Observed Effect | Citation |
| AKR1C2 | Aldo-Keto Reductase Family 1 Member C2 | Steroid Biosynthesis | Downregulation | jmolbiochem.com |
| AKR1C3 | Aldo-Keto Reductase Family 1 Member C3 | Steroid Biosynthesis | Downregulation | jmolbiochem.com |
| AKR1C4 | Aldo-Keto Reductase Family 1 Member C4 | Steroid Biosynthesis | Downregulation | jmolbiochem.com |
Modulation of Androgen Receptor Signaling in Prostate Cancer
A crucial mechanism of Pinosylvin methyl ether in the context of prostate cancer is its ability to modulate androgen receptor (AR) signaling. encyclopedia.pubmdpi.com In castration-resistant prostate cancer (CRPC), where cancer cells can continue to proliferate despite low levels of systemic androgens, the AR signaling pathway often remains active. PSME has been shown to directly counter this by reducing the expression of the androgen receptor itself. nih.govjmolbiochem.comjmolbiochem.com
This downregulation of the AR protein subsequently leads to a decrease in the expression of AR target genes. nih.govjmolbiochem.com A primary example is the reduction of prostate-specific antigen (PSA), a well-known biomarker for prostate cancer whose expression is driven by AR activity. nih.govjmolbiochem.comjmolbiochem.com The demonstrated ability of PSME to decrease both AR and PSA protein levels confirms its inhibitory effect on the androgen signaling axis in castration-resistant prostate cancer cells. jmolbiochem.com
| Protein/Gene Target | Full Name | Role in Prostate Cancer | Observed Effect of PSME | Citation |
| AR | Androgen Receptor | Key driver of prostate cancer growth and proliferation. | Reduced Expression | nih.govjmolbiochem.comjmolbiochem.com |
| PSA | Prostate-Specific Antigen | AR-regulated protein; biomarker for prostate cancer. | Reduced Expression | nih.govjmolbiochem.comjmolbiochem.com |
Regulation of AMP-Activated Protein Kinase (AMPK) and Glycogen Synthase Kinase 3 Beta (GSK-3β)
The direct regulatory effects of Pinosylvin Methyl Ether on AMP-activated protein kinase (AMPK) and Glycogen Synthase Kinase 3 Beta (GSK-3β) are not extensively documented in the specific context of this compound. However, research into the broader family of stilbenoids, particularly the parent compound pinosylvin, has shown interactions with these pathways. For instance, studies on pinosylvin have implicated it in the modulation of the PI3K/Akt/GSK-3β signaling pathway in colorectal cancer cells. mdpi.comsemanticscholar.org Similarly, pinosylvin has been reported to affect AMPK, a central regulator of cellular energy homeostasis. researchgate.net It is important to note that these findings pertain to the parent compound, and specific studies confirming a direct regulatory role for Pinosylvin Methyl Ether on AMPK or GSK-3β are limited in the reviewed scientific literature.
Anti-inflammatory Actions and Biochemical Pathways
While Pinosylvin Methyl Ether has been primarily investigated for its anti-neoplastic activities, the anti-inflammatory properties of the broader stilbenoid class are well-established. Significant research has been conducted on the closely related compounds pinosylvin and its isomeric form, monomethyl pinosylvin. These studies have detailed specific anti-inflammatory mechanisms, which are outlined below. However, it is crucial to emphasize that the following findings are attributed to these related compounds, as specific research detailing these precise anti-inflammatory actions for Pinosylvin Methyl Ether is not widely available.
Suppression of Pro-inflammatory Mediators (e.g., Nitric Oxide, Prostaglandin (B15479496) E2)
Studies on pinosylvin and monomethyl pinosylvin have demonstrated their capacity to suppress key pro-inflammatory mediators. In activated macrophage models, these stilbenes were found to reduce the production of nitric oxide (NO). researchgate.net The overproduction of NO is a hallmark of inflammatory processes. Similarly, research has shown that pinosylvin can inhibit the production of Prostaglandin E2 (PGE2), another critical mediator of inflammation. semanticscholar.orgnih.gov
Inhibition of Inflammatory Enzymes (e.g., Cyclooxygenase-2, Inducible Nitric Oxide Synthase, Lipoxygenase)
The suppression of pro-inflammatory mediators by pinosylvin and monomethyl pinosylvin is linked to their inhibitory effect on the enzymes responsible for their synthesis. Research has shown that these compounds reduce the expression of inducible nitric oxide synthase (iNOS), the enzyme that produces large quantities of NO during inflammation. researchgate.net Furthermore, the reduction in PGE2 levels is associated with the inhibition of Cyclooxygenase-2 (COX-2) expression and activity. semanticscholar.orgmdpi.com
Downregulation of Inflammatory Cytokines and Chemokines (e.g., Interleukin-6, Monocyte Chemoattractant Protein-1)
The anti-inflammatory profile of pinosylvin and monomethyl pinosylvin also includes the downregulation of pro-inflammatory cytokines and chemokines. In activated macrophages, these compounds have been shown to inhibit the production of Interleukin-6 (IL-6) and Monocyte Chemoattractant Protein-1 (MCP-1). researchgate.net IL-6 is a pleiotropic cytokine with a central role in inflammatory responses, while MCP-1 is a chemokine responsible for recruiting monocytes to sites of inflammation. The inhibition of these signaling molecules underscores the potent anti-inflammatory potential observed in stilbenoids closely related to Pinosylvin Methyl Ether. researchgate.netnih.gov
Inhibition of Nuclear Factor-kappa B (NF-κB) Activation
Pinosylvin methyl ether (PSMME), a naturally occurring stilbenoid, has been identified as an antagonist of Nuclear Factor-kappa B (NF-κB) mediated immune responses. Research utilizing a Drosophila model of intestinal inflammation induced by dextran (B179266) sodium sulphate (DSS) has demonstrated that both pinosylvin and PSMME act as antagonists of NF-κB-mediated intestinal immune responses. frontiersin.orgresearchgate.net This inhibitory action is dependent on the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, suggesting a specific mechanism linking TRPA1 modulation to the dampening of the NF-κB signaling pathway. frontiersin.orgresearchgate.net In the intestinal epithelial cells of the fly, the primary NF-κB pathway activated by harmful bacteria is the Immune deficiency (Imd)/Relish pathway, which culminates in the activation of the NF-κB transcription factor Relish. frontiersin.org The findings indicate that PSMME can alleviate chemically induced intestinal inflammation by inhibiting this pathway. researchgate.net
Modulation of Transient Receptor Potential Ankyrin 1 (TRPA1)
The interaction between pinosylvin methyl ether (PME) and the Transient Receptor Potential Ankyrin 1 (TRPA1) channel is complex, with studies reporting varied effects. TRPA1 is a non-selective calcium channel that functions as a sensor for oxidative stress and noxious stimuli. semanticscholar.org
One study found that, unlike its structural analog resveratrol, PME had no inhibitory effect on the allyl isothiocyanate (AITC)-induced currents in HEK293 cells engineered to express TRPA1. nih.govnih.gov This suggests that under these experimental conditions, PME does not block TRPA1 activation. nih.gov
Conversely, other research indicates that PME exhibits a dual effect on the TRPA1 channel, demonstrating both agonistic and inhibitory activities. semanticscholar.org This study reported that PME could both activate and block the channel, providing specific potency values for these actions. semanticscholar.org Further research has identified both pinosylvin and PSMME as TRPA1-dependent antagonists in the context of NF-κB-mediated intestinal immune responses in Drosophila. frontiersin.org This suggests that the inhibitory effect of PSMME on inflammation is mediated through the TRPA1 channel. researchgate.net
Table 1: Reported Modulatory Activities of Pinosylvin Methyl Ether on TRPA1 Channels
| Study Finding | Cell/Model System | Reported Effect | Potency (if reported) | Citation |
|---|---|---|---|---|
| No inhibitory effect on AITC-induced currents | HEK293 cells expressing TRPA1 | No Inhibition | Not Applicable | nih.gov, nih.gov |
| Dual agonistic and inhibitory activity | Not specified | Agonist & Inhibitor | EC50 = 3.5 µM (agonistic) IC50 = 6.9 µM (inhibitory) | semanticscholar.org |
| TRPA1-dependent antagonist of NF-κB response | Drosophila melanogaster | Antagonist | Not specified | frontiersin.org, researchgate.net |
Influence on JAK/STAT Signaling Pathway (e.g., JAK2, STAT3 Phosphorylation)
Research on the direct influence of pinosylvin methyl ether on the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway is limited. However, studies on its parent compound, pinosylvin, have provided insights into this mechanism. The JAK/STAT pathway is crucial for biological processes including cell proliferation, apoptosis, and immune regulation. mdpi.com
In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, pinosylvin demonstrated an ability to inhibit the JAK/STAT signaling pathway. mdpi.comresearchgate.net Western blot analyses revealed that pinosylvin treatment led to a downregulation of the phosphorylated forms of both JAK2 and STAT3 proteins. mdpi.comresearchgate.net The activation of JAK leads to the phosphorylation of STATs, which then act as transcription factors. mdpi.com The inhibition of JAK2 and STAT3 phosphorylation by pinosylvin suggests a potential mechanism for its anti-inflammatory effects. mdpi.comresearchgate.net One study hypothesized that pinosylvin's ability to inhibit nitric oxide (NO) production could be attributed to its inhibitory activity on JAK phosphorylation. nih.gov
Table 2: Effects of Pinosylvin on the JAK/STAT Signaling Pathway
| Compound | Model System | Key Finding | Affected Molecules | Citation |
|---|---|---|---|---|
| Pinosylvin | LPS-stimulated RAW 264.7 macrophages | Inhibited the JAK/STAT signaling pathway | Downregulation of phosphorylated JAK2 and STAT3 | researchgate.net, mdpi.com |
Effects on Neutrophil Activity
While specific data on pinosylvin methyl ether's effect on neutrophil activity is not prominent, its parent compound, pinosylvin, is recognized as an effective inhibitor of neutrophil functions. chemfaces.com This is particularly relevant in the context of chronic inflammation, where neutrophils play a significant role. chemfaces.comresearchgate.net
In an animal model of adjuvant-induced arthritis in Lewis rats, the number of neutrophils in the blood was significantly increased. chemfaces.com Daily administration of pinosylvin (30 mg/kg) reduced the neutrophil count and significantly decreased the amount of reactive oxygen species in the blood. chemfaces.com Furthermore, in studies with isolated human neutrophils, pinosylvin at concentrations of 10 and 100 μmol/L markedly decreased the formation of both extracellular and intracellular oxidants. chemfaces.com It also effectively inhibited protein kinase C (PKC) activation stimulated by phorbol (B1677699) myristate acetate, without causing neutrophil damage or inducing apoptosis. chemfaces.com These findings suggest that pinosylvin could be beneficial in pathological conditions associated with persistent inflammation by modulating neutrophil activity. chemfaces.com
Antioxidant Properties and Cellular Protection Mechanisms
Free Radical Scavenging Activity
Pinosylvin methyl ether is studied for its potential antioxidant properties, which are fundamental to its role as a phytoalexin in plant defense. biosynth.com However, its free radical scavenging activity appears to be context-dependent. For instance, a study on extracts from Salvia fruticosa found that a cyclohexane (B81311) extract containing this compound (0.9 mg/g) exhibited poor antioxidant activity in a DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. mdpi.com
In contrast, the parent compound pinosylvin is noted for its high antioxidant and free radical scavenging activity, which is attributed to its phenolic hydroxy groups. researchgate.net The antioxidant potential of wood extracts is influenced by the combined contributions of various phenolic compounds, including stilbenes like pinosylvin and its monomethyl ether. ncsu.edu
Induction of Heme Oxygenase-1 (HO-1) Expression
The induction of heme oxygenase-1 (HO-1), a critical enzyme with anti-inflammatory and cytoprotective functions, is a known mechanism of action for the parent compound, pinosylvin. encyclopedia.pub Resveratrol, a related stilbenoid, also exerts anti-inflammatory effects through the induction of HO-1 in macrophages. nih.gov
Studies have shown that pinosylvin treatment protects against oxidative stress through the induction of HO-1 expression in human retinal pigment epithelial (RPE) cells. chemfaces.comencyclopedia.pub This upregulation of HO-1 is significantly correlated with cell survival, highlighting its role in promoting health against oxidative stress-related conditions. encyclopedia.pub In animal models of arthritis, the combination of pinosylvin with methotrexate (B535133) was found to reduce oxidative stress by upregulating HO-1 expression in the lungs. researchgate.net Currently, direct evidence specifically linking pinosylvin methyl ether to the induction of HO-1 expression is not available in the reviewed literature.
Activation of the Nrf2-ARE Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a critical cellular defense mechanism against oxidative stress. While the parent compound, pinosylvin, has been shown to activate the Nrf2 pathway to mitigate oxidative stress-induced mitochondrial dysfunction, the role of pinosylvin methyl ether in this specific pathway is less direct and appears to be context-dependent. mdpi.comresearchgate.netmdpi.com
Research indicates that methylation of stilbenes can alter their biological activities, in some cases diminishing effects like antifungal and antibacterial properties compared to their free forms. nih.gov A study investigating various stilbenoid derivatives in a cellular model of oxidative stress found that pinosylvin methyl ether exhibited pro-oxidant rather than antioxidant effects at a concentration of 18.2%. mdpi.com This suggests that, unlike its parent compound, pinosylvin methyl ether may not consistently act as an activator of the Nrf2-ARE pathway for antioxidant defense. The activation of the Nrf2-ARE system is a known mechanism for other stilbenoids, such as isorhapontigenin, which has been shown to significantly trigger this pathway. mdpi.com However, direct evidence confirming a similar robust activation by pinosylvin methyl ether is not firmly established.
Inhibition of Protein Kinase C
Protein Kinase C (PKC) represents a family of enzymes that are central to various signal transduction cascades, including those involved in inflammatory responses. The parent stilbenoid, pinosylvin, has been identified as an effective inhibitor of PKC. mdpi.com Research has demonstrated that pinosylvin can significantly decrease the formation of oxidants in neutrophils and effectively inhibit PKC activation stimulated by phorbol myristate acetate. mdpi.com This inhibitory action on PKC is a key mechanism behind the antioxidant properties of pinosylvin. mdpi.com While this activity is well-documented for pinosylvin, the specific inhibitory effect of its derivative, pinosylvin methyl ether, on Protein Kinase C has not been detailed in the available research.
Neuroprotective Potential and Associated Research
Pinosylvin and its derivatives, including pinosylvin methyl ether, are recognized for their neuroprotective properties. mdpi.comresearchgate.netencyclopedia.pubpharmaexcipients.com These compounds are considered valuable for their potential to defend against neurodegenerative diseases and injury. mdpi.compharmaexcipients.com
The neuroprotective mechanisms of the parent compound, pinosylvin, have been linked to its ability to counteract oxidative stress and inflammation. mdpi.com Specific research has shown that pinosylvin can offer protection against cerebral ischemia and reperfusion injury. mdpi.com It achieves this by activating the Nrf2 pathway to reduce oxidative stress and by enhancing PINK1/Parkin-mediated mitophagy, a process that clears damaged mitochondria. mdpi.commdpi.com In experimental models, pinosylvin administration was shown to reduce infarct volume and improve neurological deficits. mdpi.com While these specific molecular actions are detailed for pinosylvin, the broader category of "pinosylvin and its derivatives" is credited with these neuroprotective effects, implying the potential of pinosylvin methyl ether in this therapeutic area. mdpi.compharmaexcipients.com
Other Biological Activities (e.g., Nematicidal, Anti-allergic, Hepatoprotective)
Pinosylvin methyl ether has demonstrated a range of other biological activities in various studies.
Nematicidal Activity: Pinosylvin methyl ether has shown potent nematicidal activity, particularly against the pine wood nematode (Bursaphelenchus xylophilus), a major pathogen causing pine wilt disease. Research has confirmed that pinosylvin methyl ether, along with dihydropinosylvin methyl ether, accumulates in Pinus strobus trees in response to infection and exhibits strong, direct toxicity to the nematodes. researchgate.net Interestingly, the toxicity of pinosylvin methyl ether appears to be dependent on the developmental stage of the nematode, showing greater toxicity to adult pine wood nematodes than to juveniles. researchgate.net
Interactive Data Table: Nematicidal Activity of Pinosylvin Methyl Ether
| Compound | Target Organism | Key Finding | Source |
|---|---|---|---|
| Pinosylvin methyl ether | Bursaphelenchus xylophilus (Pine Wood Nematode) | Exhibits strong nematicidal activity; more toxic to adult nematodes than juveniles. | researchgate.net |
| Dihydropinosylvin methyl ether | Bursaphelenchus xylophilus (Pine Wood Nematode) | Accumulates in infected trees and shows significant nematicidal effects. | researchgate.net |
Anti-allergic Activity: The anti-allergic potential of pinosylvin derivatives has also been reported. researchgate.netencyclopedia.pubpharmaexcipients.com A study involving an extract from Agonis flexuosa, which contained (Z)-pinosylvin mono methyl ether, demonstrated an inhibitory effect on histamine (B1213489) release in U937 human monocytes. mdpi.com This suggests a mechanism for blocking allergic reactions. The broader class of pinosylvin and its derivatives is recognized for anti-allergic effects, highlighting a potential application for pinosylvin methyl ether in managing allergic responses. encyclopedia.pubpharmaexcipients.com
Interactive Data Table: Anti-allergic Research Findings
| Compound/Extract | Cell Line/Model | Observed Effect | Source |
|---|---|---|---|
| Extract containing (Z)-pinosylvin mono methyl ether | U937 human monocytes | Inhibition of histamine release | mdpi.com |
Hepatoprotective Activity: Evidence for the hepatoprotective activity of pinosylvin methyl ether is primarily indirect, derived from studies on plants containing the compound. Ethnomedical uses of pinosylvin-producing plants include treatments for liver-related issues. mdpi.comresearchgate.net The genus Alnus, species of which are known to contain pinosylvin methyl ether, has been traditionally used for treating hepatitis. phcogrev.com Furthermore, some compounds isolated from Alnus species, such as diarylheptanoids and ellagitannins, have demonstrated hepatoprotective effects in scientific studies. phcogrev.com While these findings point to the potential of pinosylvin methyl ether, direct studies confirming its hepatoprotective action are needed.
Structure Activity Relationships of Pinosylvin Methyl Ether and Its Analogs
Comparative Analysis of Biological Efficacy with Pinosylvin (B93900) and Pinosylvin Dimethyl Ether
The biological activities of pinosylvin and its methylated derivatives—pinosylvin methyl ether and pinosylvin dimethyl ether—vary significantly depending on the specific effect being measured.
Antifungal and Antibacterial Activity: Pinosylvin and its monomethyl ether are recognized for their fungicidal properties against wood-destroying fungi. mdpi.com Studies have shown that pure pinosylvins can inhibit the growth of both white-rot and brown-rot fungi. researchgate.net However, methylation can sometimes have a negative impact on these activities. The antifungal and antibacterial activities of pinosylvin monomethyl ether are reported to be lower than those of its non-methylated parent, pinosylvin. mdpi.com For instance, pinosylvin has demonstrated significant inhibitory action against the mildew Plasmopara viticola, with an IC₅₀ of 23 μM for mildew development and 34 μM for zoospore mobility inhibition. encyclopedia.pub In a comparative study against various fungi, pure pinosylvins generally showed better growth inhibition than crude knotwood extracts. researchgate.net
Antifungal Activity of Pinosylvin Analogs Against Wood-Rot Fungi
| Compound | Fungi Species | Result |
|---|---|---|
| Pinosylvin (PS) | Trametes versicolor, Phanerochaete chrysosporium (White-rot) | Fungal growth inhibition |
| Pinosylvin (PS) | Neolentinus lepideus, Gloeophyllum trabeum, Postia placenta (Brown-rot) | Fungal growth inhibition |
| This compound (PSM) | Trametes versicolor, Phanerochaete chrysosporium (White-rot) | Fungal growth inhibition |
| This compound (PSM) | Neolentinus lepideus, Gloeophyllum trabeum, Postia placenta (Brown-rot) | Fungal growth inhibition |
| Pinosylvin Dimethyl Ether (PSD) | Trametes versicolor, Phanerochaete chrysosporium (White-rot) | Fungal growth inhibition |
| Pinosylvin Dimethyl Ether (PSD) | Neolentinus lepideus, Gloeophyllum trabeum, Postia placenta (Brown-rot) | Fungal growth inhibition |
Antioxidant Activity: The antioxidant capacity is highly dependent on the presence and position of free hydroxyl groups. In a comparative study measuring the ability to scavenge DPPH radicals, the antioxidant effect decreased in the order: resveratrol (B1683913) > pterostilbene (B91288) > pinosylvin ≫ pinosylvin methyl ether. nih.gov This indicates that the methylation of one of the hydroxyl groups in pinosylvin significantly reduces its free radical scavenging ability. nih.gov The 4'-OH group, which is absent in the pinosylvin family but present in resveratrol, is considered pivotal for the antioxidant action of stilbenols. nih.gov While pinosylvin itself primarily affects intracellular reactive oxygen species (ROS), its methylated analogs like pterostilbene (a dimethylated analog of resveratrol) are more effective against extracellular ROS. nih.govresearchgate.net
Anti-inflammatory and Anticancer Activity: In contrast to its diminished antioxidant activity, methylation can enhance other biological effects. In studies on inflammation, both pinosylvin and this compound have shown potent anti-inflammatory effects. They can suppress the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂) by inhibiting iNOS and COX-2 expression. chemfaces.commdpi.com Pinosylvin dimethyl ether, in particular, has been shown to significantly suppress COX-2 mRNA expression. mdpi.com This suggests that while a free hydroxyl group is crucial for some activities, methoxylation can lead to potent anti-inflammatory and even anticancer effects, possibly due to improved bioavailability. mdpi.com
Anti-Inflammatory Activity of Pinosylvin Analogs
| Compound | Target/Assay | IC₅₀ Value |
|---|---|---|
| Pinosylvin | PGE₂ production (LPS-induced RAW 264.7 cells) | 10.6 µM |
| Pinosylvin | NO production (LPS-induced RAW 264.7 cells) | 39.9 µM |
| Pinosylvin | IL-6 release | 32.1 µM |
| Pinosylvin | MCP-1 release | 38.7 µM |
Role of Methylation in Influencing Bioactivity and Lipophilicity
Methylation, the process of adding a methyl group to a molecule, is a key structural modification that distinguishes pinosylvin from its ether derivatives and significantly impacts their physicochemical properties and biological functions.
The substitution of a hydroxyl (-OH) group with a methoxy (B1213986) (-OCH₃) group increases the lipophilicity (fat-solubility) of the stilbenoid. mdpi.com This increased lipophilicity can lead to greater bioavailability, as the molecule can more easily pass through the lipid bilayers of cell membranes. mdpi.comisnff-jfb.com For example, the increased lipophilicity of pterostilbene, a dimethylated stilbene (B7821643), is thought to contribute to its greater bioavailability compared to resveratrol. mdpi.com This principle also applies to the pinosylvin family, where pinosylvin dimethyl ether is more lipophilic than pinosylvin methyl ether, which in turn is more lipophilic than pinosylvin.
However, the influence of methylation on bioactivity is not always positive. As noted earlier, the antifungal and antibacterial activities of this compound are reportedly lower than those of pinosylvin itself. mdpi.com This suggests that the free hydroxyl group is essential for this specific antimicrobial action. Conversely, methylation has been associated with higher anticancer activity in some stilbenes. mdpi.com This dual effect highlights that the "improvement" of a compound's activity through methylation is highly dependent on the specific biological target and mechanism of action.
Significance of Substituent Groups for Specific Biological Actions
The specific arrangement of hydroxyl (-OH) and methoxy (-OCH₃) groups on the stilbene backbone is a critical determinant of biological function. The two aromatic rings and the ethylene (B1197577) bridge form the core structure, but the nature and position of the substituents dictate the molecule's interactions with biological targets. rsc.org
The presence of different functional groups can influence the specific target of the compound's antioxidant effect. For example, pinosylvin, with its two hydroxyl groups at the 3 and 5 positions, primarily influences intracellular chemiluminescence, whereas pterostilbene (4'-hydroxy-3,5-dimethoxystilbene) mainly affects extracellular chemiluminescence. nih.govresearchgate.net This suggests the methoxy groups guide the molecule to act outside the cell, while the hydroxylated form acts within it.
For antifungal activity, the balance between hydrophilic (hydroxyl groups) and lipophilic (methoxy groups and the stilbene core) properties, known as amphiphilicity, is crucial. Maintaining a "harmony" of amphiphilicity by the substituent groups is important for the antifungal action of stilbenes. researchgate.net
In the context of anti-inflammatory action, derivatives like 3,5-dimethoxy-trans-stilbene (pinosylvin dimethyl ether) can potently suppress the expression of inflammatory enzymes like COX-2. mdpi.com This indicates that for some anti-inflammatory pathways, the presence of methoxy groups is more advantageous than hydroxyl groups, possibly by enhancing cellular uptake and interaction with specific molecular targets.
Stereochemical Considerations and Isomeric Activity (e.g., Z-Pinosylvin Mono Methyl Ether)
Stilbenes exist as two geometric isomers, or stereoisomers, due to the double bond in the ethylene bridge connecting the two phenyl rings: trans-(E) and cis-(Z). um.es The trans-isomer is generally more stable and more common in nature because the cis-isomer experiences steric hindrance (repulsion between the bulky phenyl rings being on the same side of the double bond). rsc.orgum.es
Most research focuses on the trans-isomer of stilbenoids due to its greater stability and prevalence. However, the isomeric form can profoundly modify biological activity. For instance, trans-resveratrol has been found to have better anticancer properties than cis-resveratrol. mdpi.com
Specific research on the isomers of pinosylvin methyl ether is less common, but studies have been conducted. In one study, (Z)-pinosylvin mono methyl ether, isolated from the leaves of Agonis flexuosa, was found to inhibit histamine (B1213489) release, suggesting an affinity for the human histamine receptor. mdpi.com This finding demonstrates that even the less stable Z-isomers can possess distinct and potentially valuable biological activities that may differ from their more common E-isomer counterparts. Further research into the comparative effects of the different pinosylvin stereoisomers could reveal novel therapeutic applications. mdpi.com
Synthesis and Biotechnological Production of Pinosylvin Methyl Ether
Chemical Synthesis Methodologies
The chemical synthesis of pinosylvin (B93900) methyl ether primarily involves the methylation of its precursor, pinosylvin. This process can be achieved through various organic reactions, with a focus on optimizing conditions and catalyst systems to enhance yield and purity.
Methylation Reactions of Pinosylvin
One established method for preparing pinosylvin methyl ether is through the methylation of pinosylvin. nih.gov Another approach involves the partial demethylation of pinosylvin dimethyl ether. cdnsciencepub.comcdnsciencepub.com For instance, treatment of pinosylvin dimethyl ether with boron tribromide can yield the monomethyl ether in good quantities. cdnsciencepub.comcdnsciencepub.com The Wittig reaction or its Horner-Wadsworth-Emmons variant is also a common strategy, where an appropriate diethylbenzylphosphonate is condensed with an aromatic aldehyde to form the stilbene (B7821643) backbone, which can then be further modified. cdnsciencepub.com
Optimization of Reaction Conditions and Catalyst Systems
The efficiency of synthesizing pinosylvin methyl ether is highly dependent on the reaction conditions and the choice of catalysts. For example, in the demethylation of pinosylvin dimethyl ether using pyridine (B92270) hydrochloride, heating the mixture to 190°C for 3 hours is a critical step. cdnsciencepub.com The purification of the final product often involves techniques like column chromatography on silica (B1680970) gel to separate the desired monomethyl ether from the dimethyl ether and unreacted pinosylvin. cdnsciencepub.com
In the context of catalytic systems, enzymes are also being explored. While not a purely chemical catalyst, the study of enzymes like O-methyltransferases (OMTs) provides insights into selective methylation. For instance, the engineering of a resveratrol (B1683913) O-methyltransferase from Vitis vinifera has been explored to achieve specific methylation patterns on stilbenoid structures. nih.gov Such enzymatic approaches, though biotechnological, inform the principles of selective catalysis that are crucial for optimizing chemical synthesis.
Biotechnological Approaches for Biosynthesis
Biotechnological methods offer a promising alternative to chemical synthesis for producing pinosylvin methyl ether, leveraging the metabolic machinery of microorganisms and plant cells.
Metabolic Engineering of Microbial Hosts (e.g., Escherichia coli)
Escherichia coli has been a workhorse for the microbial production of various valuable compounds, including pinosylvin and its derivatives. mdpi.comnih.govmdpi.com The general strategy involves introducing the necessary biosynthetic pathway genes into the microbial host. mdpi.com For pinosylvin production, this typically includes genes for enzymes like 4-coumarate:CoA ligase (4CL) and stilbene synthase (STS). researchgate.net
Initial efforts to produce pinosylvin in E. coli resulted in low titers, around 3 mg/L, even after optimizing gene expression. nih.govasm.org A key challenge identified was the limited availability of the precursor malonyl-CoA and the low activity of the plant-derived stilbene synthase in the bacterial host. nih.govasm.org
Genetic Modification Strategies for Pathway Optimization and Enhanced Titers
To overcome the limitations in microbial production, various genetic modification strategies have been employed. One successful approach involves increasing the intracellular pool of malonyl-CoA. This has been achieved by adding cerulenin, an inhibitor of fatty acid biosynthesis, which redirects malonyl-CoA towards the engineered pinosylvin pathway. nih.govmdpi.com This strategy, combined with the in vivo evolution of stilbene synthase for improved activity in E. coli, significantly boosted pinosylvin titers to 70 mg/L from glucose, and further to 91 mg/L with the addition of L-phenylalanine. nih.govmdpi.com
Another strategy focuses on optimizing the expression of key enzymes. For instance, expressing 4-Coumarate-CoA ligase from Populus trichocarpa (Ptr4CL4) dramatically improved pinosylvin production by 15.7-fold compared to another ligase. researchgate.net By fine-tuning the expression strategy, an engineered strain produced 153.7 ± 2.2 mg/L of pinosylvin from cinnamic acid. researchgate.net Furthermore, clustered regularly interspaced short palindromic repeats interference (CRISPRi) has been used to suppress genes that consume malonyl-CoA, leading to a 1.9-fold increase in pinosylvin content. researchgate.net
The introduction of transcription factors is another innovative approach. The overexpression of the PsbHLH1 gene, a transcription factor from Pinus strobus, was shown to significantly increase the production of pinosylvin monomethyl ether (PME) and dihydropinosylvin (B175631) monomethyl ether (DPME) in transgenic Pinus koraiensis calli. frontiersin.orgnih.gov Interestingly, the co-expression of stilbene synthase (STS) and pinosylvin O-methyltransferase (PMT) alone did not lead to the production of these methylated derivatives in tobacco leaves; the presence of PsbHLH1 was essential. frontiersin.orgnih.gov
Production via Plant Cell and Organ Cultures
Plant cell and organ cultures provide a more "natural" environment for the biosynthesis of plant-derived compounds like pinosylvin methyl ether. mdpi.com Cell suspension cultures of Pinus koraiensis have been successfully established to produce this compound. nih.govmdpi.com
A key strategy to enhance production in plant cell cultures is the use of elicitors. Fungal elicitors, such as cell extracts and medium filtrates from Penicillium species, have been shown to strongly stimulate the production of this compound in P. koraiensis cell suspension cultures. nih.govmdpi.com For example, treatment with the medium filtrate from Penicillium roquefortii resulted in a production of 6724 µg/g dry weight of PME after 3 days. nih.govmdpi.com This enhanced production is correlated with the increased expression of key biosynthetic genes, namely pinosylvin synthase (PkSTS) and pinosylvin O-methyltransferase (PkPMT). nih.govmdpi.com
Similarly, treating cell suspension cultures of Pinus sylvestris with an elicitor from the pine needle pathogen Lophodermium seditiosum led to the production of both pinosylvin and pinosylvin-3-O-methyl ether. mdpi.com
| Organism/System | Product | Key Strategy | Titer/Yield | Reference(s) |
| Escherichia coli | Pinosylvin | Cerulenin addition & STS evolution | 91 mg/L | nih.gov, mdpi.com |
| Escherichia coli | Pinosylvin | Optimized 4CL expression | 153.7 mg/L | researchgate.net |
| Pinus koraiensis cell culture | This compound | Fungal elicitation (P. roquefortii) | 6724 µg/g DW | nih.gov, mdpi.com |
| Pinus sylvestris cell culture | Pinosylvin & Pinosylvin-3-O-methyl ether | Fungal elicitation (L. seditiosum) | - | mdpi.com |
| Transgenic Pinus koraiensis calli | This compound & Dihydrothis compound | Overexpression of PsbHLH1 transcription factor | Significantly increased | frontiersin.org, nih.gov |
Exploration of Biotransformation Pathways
The biotechnological production of pinosylvin methyl ether (PME) primarily involves the enzymatic methylation of its precursor, pinosylvin. This biotransformation is a key step in the biosynthesis of methylated stilbenoids in plants and has been harnessed in various engineered biological systems. The central enzyme in this pathway is S-adenosyl-L-methionine:pinosylvin O-methyltransferase (PMT), which catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of pinosylvin. researchgate.netnih.gov
Research into these pathways has led to the development of microbial and plant cell factories for PME production. Metabolic engineering of Escherichia coli has been explored to create strains capable of synthesizing pinosylvin and its derivatives. researchgate.netmdpi.com These strategies involve introducing the necessary biosynthetic genes, such as those for stilbene synthase (STS) and pinosylvin O-methyltransferase (PMT). researchgate.netresearchgate.net
A significant advancement in understanding and enhancing PME production comes from the discovery of regulatory elements, such as transcription factors. In Pinus species, the transcription factor PsbHLH1 has been shown to be a potent activator of the biosynthesis of methylated pinosylvins. nih.gov Studies have demonstrated that overexpressing the genes for stilbene synthase (PsSTS) and pinosylvin O-methyltransferase (PsPMT) alone did not lead to PME production in tobacco leaves. researchgate.netnih.gov However, the co-expression of PsSTS, PsPMT, and the transcription factor PsbHLH1 successfully resulted in the production of PME. researchgate.netnih.gov This indicates that the transcription factor plays a crucial regulatory role in activating the entire pathway.
Plant cell suspension cultures offer another promising avenue for PME production. Elicitation, the process of inducing a defense response in plant cells using external stimuli, has been shown to dramatically increase the yield of phytoalexins like PME. Cell suspension cultures of Pinus koraiensis, when treated with fungal elicitors from species like Penicillium roquefortii, showed a substantial increase in PME production. mdpi.com In these cultures, the expression of key biosynthetic genes, Pinosylvin synthase (PkSTS) and pinosylvin O-methyltransferase (PkPMT), was significantly enhanced following elicitor treatment. mdpi.com
Table 1: Production of Pinosylvin Methyl Ether (PME) in Pinus koraiensis Cell Cultures with Fungal Elicitors
| Fungal Elicitor (Medium Filtrate) | PME Production (µg/g Dry Weight) after 3 Days | Source |
|---|---|---|
| Control (No Elicitor) | <40 | mdpi.com |
| Penicillium pinophilum | 4051 | mdpi.com |
| Penicillium chrysogenum | 5734 | mdpi.com |
| Penicillium roquefortii | 6724 | mdpi.com |
Extraction and Purification from Natural Sources
Pinosylvin methyl ether is a naturally occurring stilbenoid found predominantly in the heartwood and knotwood of coniferous trees, particularly those of the Pinus genus. nih.govmdpi.com Its extraction and subsequent purification from this plant biomass are critical for obtaining the pure compound for research and potential applications.
Optimization of Extraction Techniques from Plant Biomass
The extraction of pinosylvin methyl ether from plant material, such as pine wood chips or powder, relies on the use of solvents to dissolve and isolate the target compounds from the solid matrix. The choice of solvent is a critical parameter influencing the efficiency and selectivity of the extraction process.
Soxhlet extraction is a commonly employed technique. researchgate.net Various organic solvents have been tested to optimize the yield of stilbenes. Non-polar solvents like hexane (B92381) are effective for extracting lipophilic compounds such as resin and fatty acids but tend to extract only a small portion of the more polar pinosylvin methyl ether. europa.eu More polar solvents, such as ethanol, are generally more effective at extracting phenolic compounds, including stilbenes like pinosylvin and its monomethyl ether. europa.eu The physical state of the biomass also plays a role; using small particles or fine powder increases the surface area available for extraction, leading to better yields compared to solid wood blocks. researchgate.net
Table 2: Comparison of Solvents for Extraction from Pine Biomass
| Solvent | Primary Extracted Compounds | Effectiveness for PME Extraction | Source |
|---|---|---|---|
| Hexane | Resin acids, Fatty acids, Triglycerides | Low; extracts only a small portion of PME. | europa.eutheseus.fi |
| Ethanol | Stilbenes (Pinosylvin, PME), Lignans | High; effectively extracts stilbenes. | europa.eu |
| Acetone | General extractives | Effective for stilbenes. | theseus.fi |
Advanced Chromatographic Purification Methodologies
Following initial solvent extraction, the crude extract contains a complex mixture of compounds, including other stilbenes, lignans, resin acids, and fatty acids. europa.eumdpi.com Therefore, advanced purification steps are necessary to isolate pinosylvin methyl ether with high purity.
Chromatography is the cornerstone of purification. Analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) are used to identify and quantify the components within the extract. researchgate.net For preparative separation, High-Performance Liquid Chromatography (HPLC) has been traditionally used. nih.gov
A more recent and highly efficient technique for this purpose is Supercritical Fluid Chromatography (SFC). mdpi.com SFC is considered a "green chemistry" approach due to its reduced use of organic solvents. This method has been successfully applied to the separation of extractives from pine knotwood. Using a stationary phase with grafted diol groups and a mobile phase of carbon dioxide and methanol, researchers have achieved single-stage isolation of pinosylvin methyl ether. mdpi.com This advanced methodology can yield preparations with very high purity. mdpi.com
Table 3: Purification of Pinosylvin Methyl Ether from Pine Knotwood Extract using Supercritical Fluid Chromatography (SFC)
| Chromatographic Technique | Stationary Phase | Mobile Phase | Achieved Purity | Source |
|---|---|---|---|---|
| Supercritical Fluid Chromatography (SFC) | Silica with grafted diol (DIOL) groups | Carbon Dioxide & Methanol (gradient) | 99% | mdpi.com |
Analytical Methods for the Detection and Quantification of Pinosylvin Methyl Ether
Chromatographic Techniques for Separation and Identification
Chromatography is indispensable for the analysis of pinosylvin (B93900) methyl ether, providing the necessary separation from complex sample matrices and other structurally similar stilbenes, such as pinosylvin and pinosylvin dimethyl ether. abo.finih.gov The choice of chromatographic method and detector depends on the specific requirements of the analysis, including the need for qualitative identification, quantitative precision, and the complexity of the sample.
Gas Chromatography coupled with Flame Ionization Detection (GC-FID)
Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used method for the quantitative analysis of volatile and semi-volatile compounds like pinosylvin methyl ether after appropriate derivatization. nih.govsemanticscholar.org This technique is particularly effective for determining the concentration of extractives from wood samples. nih.govresearchgate.net
A method for the quantitative determination of extractives from the heartwood of Scots pine (Pinus sylvestris L.) using GC-FID has been developed. nih.govresearchgate.net This method demonstrated good performance for quantifying pinosylvin monomethyl ether. The yields of pinosylvin and its monomethyl ether were found to be significantly higher when using small wood particles (2 mm × 1 mm × 1 mm) or wood powder for extraction compared to solid wood blocks. researchgate.net The method's performance characteristics highlight its suitability for quantitative studies. researchgate.netnih.govresearchgate.net
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.03 mg/g wood | nih.govresearchgate.net |
| Limit of Quantification (LOQ) | 0.17 mg/g wood | researchgate.net |
| Linear Range | Up to 10 mg/g (r = 0.9994) | nih.govresearchgate.net |
| Accuracy | Within ± 10% | nih.govresearchgate.net |
| Precision | 18% Relative Standard Deviation | nih.govresearchgate.net |
The chromatographic conditions are critical for achieving good separation. A typical GC program involves a carefully controlled temperature ramp to separate different compounds based on their boiling points and interaction with the stationary phase. researchgate.netresearchgate.net
| GC Parameter | Condition | Reference |
| Column | CP-SIL8CB low bleed/MS capillary column (30 m × 0.25 mm I.D., 0.25 µm film thickness) | researchgate.net |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | researchgate.net |
| Temperature Program | 10 °C/min from 40 to 190 °C, then 4 °C/min from 190 to 300 °C, hold at 300 °C for 7.5 min | researchgate.net |
| FID Temperature | 300 °C | researchgate.net |
Gas Chromatography coupled with Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the highly specific detection and identification power of MS. It is frequently used for the qualitative and quantitative analysis of pinosylvin methyl ether in various plant extracts. researchgate.netsemanticscholar.orgpharmaexcipients.com
In studies of Pinus koraiensis, GC-MS was used to identify and quantify pinosylvin methyl ether (PME) and dihydropinosylvin (B175631) monomethyl ether (DPME) in stem bark and cell suspension cultures. mdpi.com PME was detected at a retention time of 36.7 minutes, and its identity was confirmed by comparing its mass fragmentation pattern with that of a standard. mdpi.com Similarly, GC-MS analysis has been applied to transgenic Pinus koraiensis calli and tobacco leaves to analyze pinosylvin stilbenes. frontiersin.org
The operating parameters of the GC-MS system are optimized to ensure efficient separation and sensitive detection.
| GC-MS Parameter | Condition | Reference |
| GC System | Agilent 7890A | frontiersin.org |
| MS System | Agilent 5975C MSD | frontiersin.org |
| Column | HP-5MS capillary column (30 m × 0.25 mm, 0.25 µm film thickness) | frontiersin.org |
| Injection Temperature | 250°C | frontiersin.org |
| Column Temperature Program | 70°C for 4 min, ramp to 220°C at 5°C/min, then to 320°C at 4°C/min, hold for 5 min | frontiersin.org |
| Carrier Gas | Helium | frontiersin.org |
| Interface Temperature | 300°C | frontiersin.org |
| Ionization Mode | Electron Impact (EI) at 70 eV | researchgate.netfrontiersin.org |
| Mass Range | m/z 40 to 500 | researchgate.net |
High-Performance Liquid Chromatography (HPLC) with various detection methods (e.g., UV-Vis, Fluorimetric)
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for analyzing non-volatile and thermally labile compounds like pinosylvin methyl ether without the need for derivatization. leeder-analytical.com It is often coupled with Ultraviolet-Visible (UV-Vis) or fluorescence detectors.
HPLC with UV-Vis Detection: HPLC coupled with a Diode Array Detector (DAD) or a standard UV-Vis detector is commonly used for the identification and quantification of stilbenes. nih.govmdpi.com Pinosylvin methyl ether is quantified by comparing its retention time and UV spectrum with those of a reference standard. mdpi.com In several studies on Pinus species, HPLC-UV has been successfully employed to separate and measure the concentrations of pinosylvin and this compound. nih.govmdpi.comluke.fi The phenolic compounds are typically quantified at a wavelength of 220 nm. mdpi.com In another study, phenols were monitored at 280 nm. apsnet.org
| HPLC-UV Parameter | Condition 1 | Condition 2 | Reference |
| System | Vanquish HPLC with DAD | Not specified | mdpi.com |
| Column | Acclaim™ 120 C18 (3.0 × 150 mm, 3 µm) | Zorbax SB-C18 (4.6 mm × 60 mm) | mdpi.commdpi.com |
| Mobile Phase | Not specified | Methanol and 10 mM phosphoric acid (gradient) | apsnet.org |
| Flow Rate | Not specified | 1.0 ml/min | apsnet.org |
| Detection Wavelength | 220 nm or 280 nm | - | mdpi.comapsnet.org |
Research has shown that for certain stilbenes and flavonoids, pentafluorophenyl (PFP) stationary phases can offer better separation compared to standard C18 columns. dntb.gov.ua Specifically, pinosylvin methyl ether and dihydrothis compound could be separated on a PFP column but not on a C18 column when using a generic screening gradient. dntb.gov.ua
HPLC with Fluorimetric Detection: Fluorescence detection offers higher sensitivity and selectivity for naturally fluorescent compounds or those that can be derivatized to become fluorescent. nih.gov While less commonly reported for pinosylvin methyl ether specifically, the stilbene (B7821643) backbone is inherently fluorescent. The use of HPLC with fluorescence detection has been described for determining pinosylvin and this compound content in Scots pine needles following ozone treatment, indicating its applicability for sensitive measurements of these stress-induced compounds. researchgate.net
Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the high separation power of liquid chromatography with the exceptional sensitivity and specificity of tandem mass spectrometry. leeder-analytical.com This makes it an ideal tool for identifying and quantifying trace amounts of compounds in highly complex matrices. leeder-analytical.com
An LC-DAD–ESI-MS/MS method was developed for the phytochemical profiling of wood extracts from various conifer species. nih.gov This method successfully identified this compound. In the negative electrospray ionization (ESI) mode, the pseudomolecular ion [M-H]⁻ of this compound was observed to produce a characteristic fragment ion at m/z 210, which corresponds to the loss of a methyl radical ([M-H-15]⁻). nih.gov
| LC-MS/MS Parameter | Condition | Reference |
| LC System | UHPLC-3000 RS system | nih.gov |
| MS System | AmaZon SL ion trap with ESI interface | nih.gov |
| Column | Zorbax SB-C18 (150 mm × 2.1 mm, 1.9 μm) | nih.gov |
| Mobile Phase | A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile | nih.gov |
| Gradient | 15–100% B over 60 min | nih.gov |
| Flow Rate | 0.2 mL/min | nih.gov |
| Column Temperature | 25 °C | nih.gov |
| Ionization Mode | ESI (Negative) | nih.gov |
| Key Fragmentation | [M-H]⁻ → [M-H-15]⁻ (m/z 210) | nih.gov |
Ecological and Biotechnological Applications of Pinosylvin Methyl Ether
Potential Applications in Agriculture and Industrial Biocides
The inherent antimicrobial properties of pinosylvin (B93900) methyl ether make it a compound of interest for development as a natural and potentially more environmentally benign alternative to synthetic biocides in various sectors.
Pinosylvin methyl ether holds promise as a natural fungicide for protecting crops from various fungal infections, potentially reducing reliance on synthetic chemicals. cymitquimica.comresearchgate.net Its efficacy has been demonstrated against several significant plant pathogens. In vitro studies have shown that pinosylvin and its monomethyl ether, isolated from pine knotwood extract, have significant antifungal effects against white-rot fungi (Trametes versicolor, Phanerochaete chrysosporium) and brown-rot fungi (Neolentinus lepideus, Gloeophyllum trabeum, Postia placenta). encyclopedia.pub
Furthermore, research has highlighted its potential against mildew. Pinosylvin monomethyl ether, along with pinosylvin, was assessed for its effectiveness against Plasmopara viticola, the causal agent of downy mildew in grapevines. encyclopedia.pub Pinosylvin showed promising antimildew properties, and its derivatives are considered valuable lead compounds for developing new, effective, and ecofriendly antifungal agents. encyclopedia.pub Studies on pinosylvin have also shown effective antifungal activity against turfgrass pathogens like Rhizoctonia solani and Sclerotinia homoeocarpa. encyclopedia.pubresearchgate.net This body of research indicates that pinosylvin methyl ether could be a key component in the formulation of novel, bio-based fungicides for agriculture.
The same properties that give wood its natural durability make pinosylvin methyl ether a candidate for industrial biocidal applications, particularly in wood preservation and papermaking. mdpi.com It has been shown that impregnating less durable wood with extracts rich in pinosylvins can enhance its resistance to decay. encyclopedia.pub For example, wood treated with just 0.01% this compound was not eaten by dry-wood termites over a two-year period. cdnsciencepub.com This suggests its potential use as a natural wood preservative to protect susceptible timber from both fungal and insect attack.
In the papermaking industry, microbial growth can cause significant operational problems. Knotwood extracts from Pinus species, which are rich in pinosylvin and its monomethyl ether, have been identified as potential natural biocides for this environment. mdpi.com Studies have shown that these extracts can decrease or inhibit the growth of paper mill bacteria, including the Gram-positive Bacillus coagulans and the Gram-negative Burkholderia multivorans and Alcaligenes xylosoxydans. The antibacterial efficacy of extracts from different pine species correlated with their concentrations of pinosylvin and its monomethyl ether, confirming these compounds as the primary active agents. This indicates a promising application for these natural extracts as a biocidal additive to control slime and other microbial issues in papermaking processes. nih.gov
Table 2: Potential Biotechnological Applications of Pinosylvin Methyl Ether | Application Area | Target Organism(s) | Key Research Finding | Citations | | :--- | :--- | :--- | :--- | | Crop Protection | White-rot fungi (Trametes versicolor), Brown-rot fungi (Neolentinus lepideus), Downy mildew (Plasmopara viticola) | Demonstrates significant antifungal effects against a range of plant pathogenic fungi. encyclopedia.pub | | Wood Preservation | Wood-decay fungi (Coniophora olivacea), Dry-wood termites (Cryptotermes brevis) | Impregnation enhances decay resistance; provides lasting protection against termites. cdnsciencepub.comresearchgate.net | | Papermaking | Paper mill bacteria (Bacillus coagulans, Burkholderia multivorans) | Knotwood extracts rich in the compound inhibit bacterial growth, suggesting use as a natural biocide. mdpi.com |
Integration into Food Preservation Systems and Active Packaging
Pinosylvin methyl ether, a naturally occurring stilbenoid found in pine species, is gaining attention for its potential applications in food preservation and the development of active packaging systems. biosynth.comontosight.ai Its inherent antimicrobial and antioxidant properties make it a candidate for extending the shelf life of food products. cymitquimica.combiosynth.com Research has explored its efficacy against a range of foodborne pathogens and spoilage organisms. researchgate.net
The antimicrobial effects of pinosylvin methyl ether have been demonstrated against both Gram-negative and Gram-positive bacteria, as well as yeasts. researchgate.net Studies have shown its activity against pathogens such as Listeria monocytogenes and Aspergillus flavus. researchgate.netresearchgate.net The mechanism of action often involves the disruption of microbial cell membranes. biosynth.comresearchgate.net For instance, against Aspergillus flavus, pinosylvin methyl ether was found to bind to cell membrane phospholipids (B1166683), which increases the membrane's permeability and decreases its fluidity, ultimately leading to the lysis of the cell membrane and the collapse of spores. researchgate.netacs.org
This antifungal activity is significant for food safety, as Aspergillus flavus is a known producer of aflatoxin B1, a potent mycotoxin. acs.org By inhibiting the growth of this mold, pinosylvin methyl ether can help prevent the contamination of food with this harmful toxin. acs.org
The potential integration of pinosylvin and its derivatives into active food packaging is an area of active research. researchgate.net The concept involves incorporating these bioactive compounds into packaging materials to control microbial growth on the surface of packaged foods, such as fresh chicken meat. researchgate.netencyclopedia.pub For example, research on pinosylvin (a closely related compound) has shown that when incorporated into absorbent pads, it can effectively inhibit the growth of Campylobacter species, a major foodborne pathogen in poultry. researchgate.netencyclopedia.pub These promising results with pinosylvin suggest a similar potential for its methylated ether derivative in active packaging applications designed to enhance food safety and extend shelf life. researchgate.net
Prospects in Biomedical and Pharmaceutical Development
Pinosylvin methyl ether is recognized for its significant potential in biomedical and pharmaceutical research, serving as a valuable natural compound for the development of new therapeutic agents. biosynth.comsigmaaldrich.com Its diverse biological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory effects, position it as a promising candidate for further investigation. biosynth.comchembk.comresearchgate.net
Lead Compound in the Discovery of Novel Antimicrobial Agents
Pinosylvin methyl ether's broad-spectrum antimicrobial activity has established it as a promising lead compound for the development of new antimicrobial drugs. cymitquimica.combiosynth.comresearchgate.net It has demonstrated effectiveness against various bacteria and fungi, making it a valuable scaffold for creating novel therapeutic agents. ontosight.aichembk.comresearchgate.net
Its antifungal properties are particularly noteworthy. In a screening of six stilbenes isolated from Cajanus cajan (pigeon pea), pinosylvin methyl ether exhibited the strongest activity against the fungus Aspergillus flavus. acs.org This suggests its potential application in the agricultural and food industries to control fungal contamination. researchgate.netacs.org The mechanism of its antifungal action involves disrupting the fungal cell membrane. researchgate.netacs.org Furthermore, research has highlighted the antimicrobial potential of pinosylvin and its monomethyl ether against various plant-pathogenic fungi, including those that cause white and brown rot. encyclopedia.pub
In pharmacology, its bioactivity and natural origin make it an attractive starting point for developing new antimicrobial agents to address the growing challenge of microbial resistance. cymitquimica.combiosynth.com
Combatting Antibiotic Resistance
The emergence of antibiotic-resistant bacterial strains is a critical global health issue, driving the search for new therapeutic strategies. Pinosylvin methyl ether has shown potential in this area. Research has investigated its effects in combination with existing antibiotics to enhance their efficacy against resistant bacteria. japsonline.com
Studies have explored the antibacterial activity of stilbenes, including this compound, against various pathogenic bacteria, such as Staphylococcus aureus. japsonline.com While some stilbenoids have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA), the effectiveness can be influenced by structural modifications like prenylation. researchgate.netresearchgate.net For example, longistylin A, a prenylated derivative of this compound, demonstrated strong activity against MRSA by disrupting the bacterial cell membrane and increasing its permeability. researchgate.netjapsonline.com
The related compound pinosylvin has been shown to work synergistically with some antibiotics, potentially reversing antibiotic resistance by inhibiting the action of efflux pumps, which are cellular mechanisms that bacteria use to expel antimicrobial agents. mdpi.com This suggests that pinosylvin methyl ether could serve as a model for developing adjuvant therapies that restore the effectiveness of conventional antibiotics against resistant pathogens.
Therapeutic Agent in Anticancer Strategies
Pinosylvin methyl ether has emerged as a compound of interest in the development of anticancer therapies. researchgate.net High-throughput screening studies have identified it as a potent inhibitor of cancer cell proliferation, particularly in the context of castration-resistant prostate cancer (CRPC). jmolbiochem.comjmolbiochem.com
In a screen of nearly 5,000 molecules, pinosylvin methyl ether (referred to as PSME in the study) was identified as a strong, cancer-specific inhibitor of cell growth in androgen-ablated LNCaP prostate cancer cells. encyclopedia.pubjmolbiochem.comjmolbiochem.com Further investigation into its mechanism revealed that it alters the expression of genes involved in critical cellular processes, including the cell cycle and the biosynthesis of steroids and cholesterol. encyclopedia.pubjmolbiochem.comjmolbiochem.com Specifically, treatment with pinosylvin methyl ether led to a decrease in androgen receptor expression and prostate-specific antigen levels, indicating a reduction in androgen signaling, a key driver of prostate cancer growth. encyclopedia.pubjmolbiochem.com These findings identify pinosylvin methyl ether as a novel antiproliferative agent for CRPC, providing a solid basis for future preclinical and clinical studies. encyclopedia.pubjmolbiochem.com
Research on the parent compound, pinosylvin, further supports the anticancer potential of this class of stilbenoids. Pinosylvin has been shown to inhibit the proliferation and metastasis of various cancer cell lines, including oral, prostate, and colorectal cancers, by modulating key signaling pathways such as MAPK, ERK, and PI3K. researchgate.netresearchgate.netnih.gov
| Compound | Cancer Cell Line | Observed Effect | Key Findings | Source |
|---|---|---|---|---|
| Pinosylvin methyl ether (PSME) | LNCaP (androgen-ablated prostate cancer) | Inhibition of cell proliferation | Altered expression of genes in cell cycle and steroid biosynthesis; Reduced androgen receptor expression. | encyclopedia.pubjmolbiochem.comjmolbiochem.com |
| Pinosylvin | Oral Cancer Cells (SAS, SCC-9) | Suppression of invasion and migration | Inhibited phosphorylation of ERK1/2 protein expression. | researchgate.netresearchgate.net |
| Pinosylvin | Human Fibrosarcoma (HT1080) | Inhibition of metastasis-related proteins | Suppressed expression of MMP-2, MMP-9, and membrane type 1-MMP. | encyclopedia.pubchemfaces.com |
Role in the Management of Oxidative Stress and Inflammatory Conditions
Pinosylvin methyl ether possesses antioxidant and anti-inflammatory properties, suggesting its potential therapeutic role in conditions associated with oxidative stress and inflammation. ontosight.aichembk.com As a stilbenoid, it is part of a class of compounds known for their ability to scavenge free radicals and modulate inflammatory pathways. biosynth.comontosight.aichembk.com
Its antioxidant activity helps protect cells from damage caused by free radicals. chembk.com This is a key factor in preventing or mitigating a variety of diseases, including cardiovascular conditions. chembk.com
The anti-inflammatory effects of pinosylvin and its derivatives have been documented in several studies. encyclopedia.pubresearchgate.net The parent compound, pinosylvin, has been shown to downregulate the production of key pro-inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). encyclopedia.pubnih.gov This is achieved by inhibiting the enzymes responsible for their production, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). encyclopedia.pubnih.gov Furthermore, pinosylvin can inhibit other inflammatory molecules, including interleukin-6 (IL-6) and monocyte chemotactic protein-1 (MCP-1). encyclopedia.pubnih.gov The anti-inflammatory actions of pinosylvin are thought to be mediated, at least in part, through the inhibition of the PI3K/Akt signaling pathway. encyclopedia.pubnih.gov
Given the structural and functional similarities, pinosylvin methyl ether is also being explored for these therapeutic benefits. biosynth.com Its potential to manage oxidative stress and inflammation makes it a candidate for the development of treatments for a range of chronic diseases. biosynth.com
| Compound | Activity | Mechanism/Effect | IC50/Concentration | Source |
|---|---|---|---|---|
| Pinosylvin | Anti-inflammatory | Inhibition of NO production in LPS-stimulated macrophages | IC50: 39.9 µM | encyclopedia.pub |
| Pinosylvin | Anti-inflammatory | Inhibition of IL-6 | IC50: 32.1 µM | encyclopedia.pubnih.gov |
| Pinosylvin | Anti-inflammatory | Inhibition of MCP-1 | IC50: 38.7 µM | encyclopedia.pubnih.gov |
| Pinosylvin | Antioxidant | Induction of Heme Oxygenase-1 (HO-1) expression in human RPE cells | Effective at 5 and 10 µM | encyclopedia.pub |
| Pinosylvin methyl ether | Antioxidant | Scavenges free radicals | Not specified | ontosight.aichembk.com |
| Pinosylvin methyl ether | Anti-inflammatory | Potential anti-inflammatory effects | Further studies needed | ontosight.aichembk.com |
Future Research Directions and Translational Challenges for Pinosylvin Methyl Ether
Deeper Elucidation of Cellular and Molecular Targets
A fundamental challenge in the therapeutic development of pinosylvin (B93900) methyl ether is the precise identification of its cellular and molecular targets. While initial studies have provided valuable insights, a deeper understanding is necessary to predict efficacy and potential side effects.
In the context of cancer, particularly castration-resistant prostate cancer (CRPC), pinosylvin methyl ether has been shown to inhibit the growth of androgen-ablated LNCaP cells. encyclopedia.pubjmolbiochem.com Genome-wide analysis revealed that it alters the expression of genes involved in the cell cycle, as well as steroid and cholesterol biosynthesis. encyclopedia.pubjmolbiochem.com Furthermore, it reduces the expression of the androgen receptor and prostate-specific antigen, confirming a dampening of androgen signaling pathways. encyclopedia.pubjmolbiochem.com However, the direct protein interactions and upstream regulators affected by pinosylvin methyl ether remain to be fully elucidated.
In the realm of antimicrobial activity, its mechanism against the fungus Aspergillus flavus involves binding to cell membrane phospholipids (B1166683). researchgate.netacs.orgnih.gov This interaction increases the permeability and reduces the fluidity of the membrane, ultimately causing cell lysis. researchgate.netacs.orgnih.gov For other microorganisms, its mode of action is broadly described as the disruption of cellular processes, including membrane function and enzymatic activities. biosynth.com Future research must move beyond these observations to identify the specific enzymes, receptors, or signaling proteins that serve as direct binding partners for the compound.
| Activity | Organism/Cell Line | Observed Molecular/Cellular Effects |
| Anticancer | LNCaP Prostate Cancer Cells | Alters gene expression (cell cycle, steroid/cholesterol synthesis), reduces androgen receptor and prostate-specific antigen expression. encyclopedia.pubjmolbiochem.com |
| Antifungal | Aspergillus flavus | Binds to cell membrane phospholipids, increases membrane permeability, decreases membrane fluidity, causes cell lysis. researchgate.netacs.orgnih.gov |
| General Antimicrobial | Various Microorganisms | Disrupts cell membrane function and impairs crucial enzymatic activities. biosynth.com |
Advanced Structure-Activity Relationship Studies for Enhanced Potency and Selectivity
Optimizing the chemical structure of pinosylvin methyl ether is crucial for improving its therapeutic index. Structure-activity relationship (SAR) studies are essential to design new analogues with enhanced potency, selectivity, and favorable pharmacokinetic properties.
The existing methyl ether group on the pinosylvin backbone is a key structural feature. Methylation of stilbenes can increase lipophilicity, which may lead to higher bioavailability compared to their hydroxylated parent compounds like resveratrol (B1683913) or pinosylvin. mdpi.com However, this modification can also impact biological activity. For instance, the ability of stilbenoids to scavenge free radicals is often linked to their free hydroxyl groups; one study noted that pinosylvin methyl ether has a significantly lower capacity to scavenge DPPH radicals compared to pinosylvin and other related stilbenols. nih.gov
For antifungal activity, the balance between hydrophilic and lipophilic properties (amphiphilicity) of stilbenes is critical. researchgate.netacs.orgnih.gov Future SAR studies should therefore focus on synthesizing and testing a library of pinosylvin methyl ether derivatives. Modifications could include altering the position or number of methyl and hydroxyl groups to fine-tune this amphiphilic balance and enhance specific activities, such as antifungal potency or selective cytotoxicity against cancer cells, while minimizing off-target effects.
Development of Sustainable and Economically Viable Production Platforms
For pinosylvin methyl ether to become a viable therapeutic agent, methods for its large-scale, sustainable, and cost-effective production must be developed. Current sourcing relies on extraction from natural sources or complex synthesis, which present challenges for scalability.
Natural production involves extracting the compound from the heartwood of pine species such as Pinus sylvestris. biosynth.comeuropa.eu Its synthesis in plants can be induced by various stressors, including mechanical damage, fungal elicitors, and chemical treatments like methyl jasmonate in plant cell cultures. mdpi.comnih.govmdpi.com While these methods are useful for research, they are often low-yield and not economically feasible for mass production.
A more promising and sustainable alternative is the use of microbial cell factories. researchgate.net Significant progress has been made in engineering microorganisms like Escherichia coli and Pseudomonas taiwanensis to produce stilbenes. mdpi.commdpi.comresearchgate.net These bioengineering strategies involve constructing and optimizing metabolic pathways to convert simple, inexpensive precursors like glycerol (B35011) or lignin-related aromatics into pinosylvin and its derivatives. mdpi.comresearchgate.net Researchers have successfully increased yields by enhancing the supply of key precursors like malonyl-CoA and optimizing gene expression. mdpi.com Future work must focus on further refining these microbial platforms to improve titers, reduce production costs, and create a truly industrial-scale manufacturing process.
| Production Platform | Method/Organism | Key Findings/Strategies |
| Plant-Based | Pinus species cell/callus cultures | Induction of synthesis via stressors (e.g., methyl jasmonate, fungal elicitors). mdpi.comnih.govmdpi.com |
| Microbial Biosynthesis | Engineered Escherichia coli | Optimization of gene expression and precursor supply (malonyl-CoA) to increase yields from precursors like glycerol or trans-cinnamic acid. mdpi.comresearchgate.net |
| Microbial Biosynthesis | Pseudomonas taiwanensis | Development of platform strains for polyketide synthesis. mdpi.com |
Comprehensive Preclinical Evaluation in Relevant Disease Models
While initial studies are promising, pinosylvin methyl ether must undergo rigorous preclinical evaluation in a wider range of relevant disease models to validate its therapeutic potential.
The most extensive preclinical research to date has been in castration-resistant prostate cancer (CRPC). In vitro studies using androgen-ablated LNCaP prostate cancer cells demonstrated its ability to inhibit cell viability and proliferation. jmolbiochem.comjmolbiochem.com These findings were further supported by an in vivo study where oral administration of a pine knot extract containing pinosylvin methyl ether showed anti-tumorigenic efficacy in an orthotopic mouse xenograft model. plos.orgplos.org
Its potent antifungal activity has been demonstrated against Aspergillus flavus, where it inhibits spore germination and mycotoxin production. researchgate.netacs.orgnih.gov It has also shown nematicidal activity against the pinewood nematode (Bursaphelenchus xylophilus), a significant plant pathogen. nih.gov Future preclinical studies should expand to other relevant cancer models, explore its efficacy against a broader spectrum of fungal and bacterial pathogens, and investigate its potential in inflammatory disease models, given the known anti-inflammatory properties of related stilbenoids.
| Disease Model | Model Type | Key Findings |
| Castration-Resistant Prostate Cancer | In vitro (LNCaP-abl cells) | Inhibits cell proliferation and viability. jmolbiochem.comjmolbiochem.com |
| Prostate Cancer | In vivo (Orthotopic PC-3M-luc2 xenograft mice) | Oral administration of an extract containing the compound showed anti-tumorigenic efficacy. plos.orgplos.org |
| Fungal Infection | In vitro (Aspergillus flavus) | Inhibits spore germination and aflatoxin B1 accumulation. acs.orgnih.gov |
| Plant Pathogen | In vitro (Pinewood nematode) | Exhibits strong nematicidal activity. nih.gov |
Exploration of Synergistic Effects with Established Therapeutic Agents
A powerful strategy in modern medicine is the use of combination therapies to enhance efficacy, overcome drug resistance, and reduce toxicity. Investigating the synergistic potential of pinosylvin methyl ether with existing drugs is a critical area for future research.
Promising synergistic effects have already been reported in the context of antibiotic resistance. One study found that pinosylvin methyl ether exhibited a potent synergistic effect with amoxicillin (B794) against vancomycin-resistant Enterococcus faecalis (VRE) and an additive-to-synergistic effect against methicillin-resistant Staphylococcus aureus (MRSA). japsonline.com Molecular docking studies suggest this may be due to interactions with resistance-related proteins like penicillin-binding protein 2a (PBP2a) and VanA ligase. japsonline.com
In oncology, stilbenoids derived from pine knot extract, including pinosylvin methyl ether, were found to enhance apoptosis induced by the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) in prostate cancer cells. plos.orgplos.org This suggests a potential role as a chemosensitizer. Future studies should systematically screen for synergistic combinations with a broad range of chemotherapeutics, targeted therapies, and antibiotics to identify new treatment paradigms for cancer and infectious diseases.
Consideration of Bioavailability and Formulation Challenges in Therapeutic Contexts
Perhaps the most significant translational barrier for pinosylvin methyl ether, and stilbenoids in general, is their poor physicochemical properties, which lead to low bioavailability. nih.gov The compound has low solubility in water, which limits its absorption when administered orally. nih.govpharmaexcipients.com
Furthermore, pinosylvin methyl ether is highly susceptible to photodegradation upon exposure to UV light, which can cause polymerization and isomerization, thereby reducing its stability and efficacy. nih.govpharmaexcipients.com Addressing these challenges through advanced formulation strategies is paramount.
Recent research has focused on using nanocarriers to protect the molecule and improve its delivery. nih.gov Encapsulation within mesoporous silica (B1680970) nanoparticles (MSNs) coated with polydopamine (MPDA) has been shown to be particularly effective, shielding up to 90% of the compound from UV-induced degradation. pharmaexcipients.com Such nanoformulations can also potentially improve solubility and control the release of the drug. pharmaexcipients.com Despite these challenges, one preclinical study did detect pinosylvin methyl ether in the serum of mice after oral administration of a pine knot extract, confirming that it can be absorbed, although the efficiency of this absorption needs to be quantified and improved. plos.orgplos.org Future development will depend heavily on creating stable, bioavailable formulations suitable for clinical use.
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing and purifying pinosylvin methyl ether to ensure ≥97% HPLC purity?
- Methodological Answer : Purification typically involves column chromatography (silica gel, eluting with hexane/ethyl acetate gradients) followed by recrystallization. HPLC (C18 column, acetonitrile/water mobile phase) is used to verify purity. For synthesis, Stille or Suzuki coupling reactions are common for introducing the styryl group, with reaction conditions optimized for temperature (60–80°C) and catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%) .
Q. How should pinosylvin methyl ether be stored to maintain stability during long-term experiments?
- Methodological Answer : Store in amber vials at 2–8°C under inert gas (argon or nitrogen) to prevent oxidation. Lyophilized forms are stable for ≥12 months if desiccated. Avoid repeated freeze-thaw cycles for solutions; aliquot working concentrations in dimethyl sulfoxide (DMSO) and store at -20°C .
Q. What safety protocols are critical when handling pinosylvin methyl ether in vitro assays?
- Methodological Answer : Use PPE (nitrile gloves, safety goggles, lab coats) and work in a fume hood. For spills, neutralize with 10% sodium bicarbonate and adsorb with inert material (vermiculite). Dispose via hazardous waste channels. Acute toxicity data (e.g., LD₅₀ in rodents) should guide institutional biosafety committees in risk assessments .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported antimicrobial efficacy of pinosylvin methyl ether across fungal vs. bacterial models?
- Methodological Answer : Use a factorial design (e.g., 2×2 matrix) to test variables like concentration (10–100 µM), exposure time (6–24 hrs), and microbial strain (e.g., Candida albicans vs. Staphylococcus aureus). Include positive controls (e.g., amphotericin B for fungi, vancomycin for bacteria) and quantify results via CFU counts or fluorescence-based viability assays. Statistical tools like ANOVA with post-hoc Tukey tests can identify significant discrepancies .
Q. What mechanistic approaches are used to study the antioxidant activity of pinosylvin methyl ether in oxidative stress models?
- Methodological Answer : Employ DPPH/ABTS radical scavenging assays (IC₅₀ calculations) and intracellular ROS measurement using fluorescent probes (e.g., DCFH-DA in HepG2 cells). Pair with western blotting to assess Nrf2/Keap1 pathway activation. Dose-response curves (1–50 µM) and time-course experiments (0–24 hrs) are critical for kinetic analysis .
Q. How can researchers optimize extraction protocols for pinosylvin methyl ether from natural sources to improve yield and scalability?
- Methodological Answer : Use response surface methodology (RSM) with variables such as solvent polarity (ethanol/water ratios), extraction time (1–6 hrs), and temperature (40–70°C). Validate via UPLC-MS/MS quantification. Membrane separation technologies (e.g., nanofiltration) can enhance purity post-extraction .
Q. What strategies address the low bioavailability of pinosylvin methyl ether in pharmacokinetic studies?
- Methodological Answer : Develop nanoformulations (liposomes or PLGA nanoparticles) to enhance solubility. Conduct in vivo studies in Sprague-Dawley rats (oral gavage, 10 mg/kg) with LC-MS/MS plasma analysis. Compare AUC(0–24h) values between free and encapsulated forms .
Data Analysis and Theoretical Frameworks
Q. How should researchers reconcile conflicting data on pinosylvin methyl ether’s cytotoxicity in normal vs. cancer cell lines?
- Methodological Answer : Perform meta-analysis of existing datasets using PRISMA guidelines. Stratify by cell type (e.g., MCF-7 vs. HEK293) and assay method (MTT vs. Annexin V/PI). Apply Hill slope models to dose-response data to compare EC₅₀ values. Theoretical frameworks should link cytotoxicity to redox homeostasis disruption .
Q. What computational tools are recommended for predicting pinosylvin methyl ether’s interactions with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
